molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1521901
CAS No.: 1034769-88-4
M. Wt: 232.46 g/mol
InChI Key: LFIOULNHNXMRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOULNHNXMRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657916
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034769-88-4
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Core: A Technical Guide to 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a paramount example of such a scaffold, particularly in the highly competitive field of kinase inhibitor development. Its unique arrangement of nitrogen atoms, coupled with strategically placed halogen substituents, provides a versatile platform for synthesizing potent and selective modulators of kinase activity.

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to mimic the adenine base of ATP and form crucial hydrogen bonds within the hinge region of a kinase's active site. The bromine and chlorine atoms at the 5- and 4-positions, respectively, serve as orthogonal synthetic handles. This allows for selective, differential functionalization through modern cross-coupling reactions, empowering chemists to fine-tune the steric and electronic properties of drug candidates to achieve desired potency and selectivity profiles. This guide provides an in-depth examination of the synthesis, reactivity, and application of this pivotal building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1034769-88-4[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Appearance Off-white to light yellow solid[1]
Purity ≥98%[1]
Storage Store at room temperature, protected from light and moisture[1]

Strategic Synthesis of the Core Scaffold

The construction of the this compound core is a multi-step process that requires careful control of regioselectivity. A robust and logical approach involves the initial synthesis of a substituted aminopyrazole precursor, followed by the construction of the fused pyridine ring using the Gould-Jacobs reaction.

Part 1: Synthesis of the Key Precursor: 5-Bromo-3-aminopyrazole

The synthesis of 5-aminopyrazoles is well-established, often proceeding through the condensation of a β-ketonitrile with hydrazine. To obtain the desired 5-bromo substitution, a brominated β-ketonitrile is required.

Experimental Protocol: Synthesis of 5-Bromo-3-aminopyrazole

Causality: This protocol begins with the bromination of malononitrile to introduce the bromine atom at the desired position. The resulting bromomalononitrile is then reacted with hydrazine in a cyclocondensation reaction to form the pyrazole ring.

  • Step 1: Bromination of Malononitrile. In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve malononitrile (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5°C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 2-bromomalononitrile.

  • Step 2: Cyclocondensation with Hydrazine. In a separate flask, dissolve 2-bromomalononitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 5-bromo-3-aminopyrazole.

Part 2: Construction of the Pyrazolo[3,4-b]pyridine Ring via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinolines and related heterocyclic systems.[2][3] By using an aminopyrazole as the aniline equivalent, this reaction can be adapted to construct the pyrazolo[3,4-b]pyridine core. Subsequent chlorination provides the target molecule.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the nucleophilic character of the 3-amino group of the pyrazole to react with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes thermal cyclization to form the 4-hydroxy-pyrazolo[3,4-b]pyridine, which is then converted to the 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4]

  • Step 1: Condensation. In a round-bottom flask, combine 5-bromo-3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2-3 hours.

  • Step 2: Cyclization. Add the hot reaction mixture from Step 1 to a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration and wash with hexane to yield 5-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

  • Step 3: Chlorination. In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the 5-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Gould-Jacobs Annulation Malononitrile Malononitrile 2-Bromomalononitrile 2-Bromomalononitrile Malononitrile->2-Bromomalononitrile Br₂, AcOH 5-Bromo-3-aminopyrazole 5-Bromo-3-aminopyrazole 2-Bromomalononitrile->5-Bromo-3-aminopyrazole N₂H₄·H₂O, EtOH Intermediate_A Condensation Product 5-Bromo-3-aminopyrazole->Intermediate_A Heat DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Hydroxy_Product 5-Bromo-4-hydroxy-1H- pyrazolo[3,4-b]pyridine Intermediate_A->Hydroxy_Product Thermal Cyclization (Dowtherm A) Final_Product 5-Bromo-4-chloro-1H- pyrazolo[3,4-b]pyridine Hydroxy_Product->Final_Product POCl₃, Reflux

Caption: Synthetic pathway to this compound.

Key Reactions and Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C5-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C4-Cl bond. This allows for selective functionalization at the C5 position, with the C4-chloro group being retained for subsequent transformations if desired.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6] In the context of our scaffold, it is typically used to introduce aryl or heteroaryl substituents at the C5 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

Causality: This protocol employs a standard palladium catalyst like Pd(PPh₃)₄ and a base to facilitate the catalytic cycle. The reaction is performed in a solvent mixture that aids in the solubility of both organic and inorganic reagents. The higher reactivity of the C-Br bond directs the coupling to the C5 position.[7]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

G Pd(0)L2 Pd(0)L₂ Pd(II)Complex R¹-Pd(II)L₂-Br Pd(0)L2->Pd(II)Complex Oxidative Addition OxAdd Oxidative Addition Pd(II)Aryl R¹-Pd(II)L₂-R² Pd(II)Complex->Pd(II)Aryl Transmetalation Transmetalation Transmetalation ArylBoronic R²B(OH)₂ + Base ArylBoronic->Pd(II)Aryl Pd(II)Aryl->Pd(0)L2 Product R¹-R² (Coupled Product) Pd(II)Aryl->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-Br (Scaffold) ArylHalide->Pd(II)Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, crucial for installing amine functionalities that can act as key pharmacophores.[3][8][9]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C5

Causality: This protocol utilizes a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions. The reaction is conducted under strictly anhydrous and anaerobic conditions to protect the catalyst.[8]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.5 eq), this compound (1.0 eq), and the desired primary or secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-110°C for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 5-amino-4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

G Pd(0)L Pd(0)L Pd(II)Complex R¹-Pd(II)L-Br Pd(0)L->Pd(II)Complex Oxidative Addition OxAdd Oxidative Addition Pd(II)Amine [R¹-Pd(II)L(Br)(NR²R³)] Pd(II)Complex->Pd(II)Amine AmineCoord Amine Coordination Amine R²R³NH Amine->Pd(II)Amine Pd(II)Amido R¹-Pd(II)L-NR²R³ Pd(II)Amine->Pd(II)Amido -HBr Deprotonation Deprotonation (Base) Pd(II)Amido->Pd(0)L Product R¹-NR²R³ (Aryl Amine) Pd(II)Amido->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-Br (Scaffold) ArylHalide->Pd(II)Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Design

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of Type I kinase inhibitors, which bind to the active (DFG-in) conformation of the kinase. Its efficacy stems from its ability to act as a "hinge-binder."

Mechanism of Action as a Kinase Inhibitor Scaffold:

  • Hinge Binding: The N1-H and the pyridine N7 atom of the pyrazolo[3,4-b]pyridine core act as hydrogen bond donors and acceptors, respectively. This allows them to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This anchoring is fundamental for potent inhibition.

  • Vectorial Protrusion: Once anchored to the hinge, the substituents at the C3, C4, C5, and C6 positions project outwards into different regions of the ATP-binding pocket.

    • Substituents at C5 (introduced via Suzuki coupling) often extend towards the solvent-exposed region, allowing for modifications that can improve solubility and pharmacokinetic properties.

    • Substituents at C4 can project towards the "gatekeeper" residue, and their size and nature can be tuned to achieve selectivity between different kinases.

    • Functionalities at C3 (often an amine introduced via Buchwald-Hartwig on a C3-halogenated precursor) can interact with the ribose-binding pocket or form additional hydrogen bonds.

This multi-point, tunable interaction space allows for the development of highly potent and selective inhibitors against various kinase targets, including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and Pim-1 kinase.[10]

cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region NH---O=C gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor N-H Pyrazolo[3,4-b]pyridine Core N C5-Aryl C4-Cl inhibitor:n1->hinge:n H-Bond inhibitor:n7->hinge:n H-Bond inhibitor:c4->gatekeeper Steric Interaction (Selectivity) inhibitor:c5->solvent_front PK/Solubility Modulation

Caption: Binding mode of a pyrazolo[3,4-b]pyridine inhibitor in a kinase active site.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the orthogonal reactivity of its halogen atoms provide a reliable and versatile platform for structure-activity relationship (SAR) studies. By mastering the synthesis and functionalization of this scaffold, researchers are well-equipped to design and develop the next generation of targeted kinase inhibitors, ultimately contributing to the advancement of precision medicine.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1034769-88-4)

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole and purine has positioned it as a compelling bioisostere, leading to widespread exploration in drug discovery.[1][2] Compounds bearing this nucleus have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, which are pivotal targets in oncology and inflammatory diseases.[3][4][5] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold further enhances its utility, providing key reactive handles for synthetic diversification and modulating the electronic properties to fine-tune biological activity. This guide provides a deep dive into a particularly valuable derivative, this compound, a key building block for the synthesis of next-generation therapeutics.

Physicochemical and Structural Characteristics

This compound is a halogenated heterocyclic compound.[6] The presence of both bromine and chlorine atoms at positions 5 and 4, respectively, creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications.[7]

PropertyValueSource(s)
CAS Number 1034769-88-4[6]
Molecular Formula C₆H₃BrClN₃[8]
Molecular Weight 232.47 g/mol [6]
Appearance Typically a solid[9]
Purity ≥98% (typical for commercial sources)[9]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of pyrazolo[3,4-b]pyridines can be broadly approached by constructing the pyrazole ring onto a pre-existing pyridine or by forming the pyridine ring from a pyrazole precursor.[2] For halogenated derivatives like this compound, multi-step sequences involving halogenation and cyclization are common.

Synthetic_Pathway A Substituted Pyridine Precursor B Halogenation A->B e.g., NBS, NCS C Functional Group Interconversion B->C e.g., Formylation D Cyclization with Hydrazine C->D N₂H₄ E This compound D->E

Caption: A generalized synthetic workflow for halogenated pyrazolo[3,4-b]pyridines.

Key Reactive Sites and Their Significance

The true value of this compound lies in the differential reactivity of its halogenated positions and the N-H of the pyrazole ring.

  • The Bromine Atom (C5): This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, which are crucial for exploring the structure-activity relationship (SAR) in drug design.

  • The Chlorine Atom (C4): While also reactive, the chlorine at C4 can often be displaced under different conditions than the bromine at C5, allowing for sequential and site-selective functionalization. Nucleophilic aromatic substitution (SNAr) is a common transformation at this position.

  • The Pyrazole N-H (N1): The nitrogen of the pyrazole ring can be alkylated or arylated to introduce further diversity. This position is also critical for forming hydrogen bonds with target proteins, a key interaction for many kinase inhibitors.[3][4]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and other diseases.[10] this compound serves as a key starting material for the synthesis of compounds targeting various kinases.

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) whose activation is implicated in the growth and proliferation of various cancers.[3] The pyrazolo[3,4-b]pyridine core has been successfully employed as a scaffold for potent TRK inhibitors.[3][4]

In a representative synthetic scheme, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine (a close analog of our topic compound) is first iodinated and then protected at the pyrazole nitrogen.[3][4] This intermediate then undergoes a Buchwald-Hartwig coupling reaction with an appropriate amine, demonstrating the utility of the halogenated scaffold in building complex, biologically active molecules.[3][4]

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Screening & Action A 5-Bromo-4-chloro-1H- pyrazolo[3,4-b]pyridine B Cross-Coupling (e.g., Buchwald-Hartwig) A->B C Diverse Library of Pyrazolo[3,4-b]pyridine Derivatives B->C D Kinase Panel Screening C->D Biological Evaluation E Lead Compound Identified D->E F Binds to Kinase Active Site (ATP Pocket) E->F G Inhibition of Downstream Signaling & Cell Proliferation F->G

Caption: Logical workflow from starting material to biological action in kinase inhibitor discovery.

Prominent Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives
Kinase Target FamilyTherapeutic AreaReference(s)
Tropomyosin Receptor Kinases (TRKs) Oncology[3][4]
Fibroblast Growth Factor Receptors (FGFRs) Oncology, Skeletal Disorders[10]
Breast Tumor Kinase (BRK/PTK6) Oncology (Triple-Negative Breast Cancer)[5]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative, field-proven protocol for a Buchwald-Hartwig amination reaction, a key transformation for functionalizing the 5-bromo position of the pyrazolo[3,4-b]pyridine core. This protocol is adapted from literature procedures for similar substrates.[3][4]

Objective: To couple an amine to the C5 position of a 5-bromo-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 5-Bromo-pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-pyrazolo[3,4-b]pyridine derivative, amine, base, palladium catalyst, and ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired aminated product.

Causality and Self-Validation: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of ligand is crucial for stabilizing the catalyst and facilitating the reductive elimination step. The base is required to deprotonate the amine and facilitate the catalytic cycle. Monitoring the reaction ensures that the starting material is fully consumed, and the final purification validates the identity and purity of the product.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds like 5-bromo-1H-pyrazolo[3,4-b]pyridine can provide guidance.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Hazards: May cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[12]

Always consult the most up-to-date SDS provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists facile access to a diverse range of complex molecules. Its pre-installed, differentially reactive halogen handles make it an exceptionally valuable tool in the quest for novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. As research continues to uncover the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold, the importance of versatile and well-characterized starting materials like CAS 1034769-88-4 will undoubtedly continue to grow.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure provides a versatile scaffold for the development of compounds with a wide array of biological activities. This guide offers an in-depth exploration of the multifaceted therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into their mechanisms of action, presenting comparative biological data, and providing detailed experimental protocols, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The unique arrangement of nitrogen atoms within the bicyclic framework of pyrazolo[3,4-b]pyridines allows for diverse substitution patterns, enabling the fine-tuning of their pharmacological profiles. This structural versatility has led to the discovery of potent and selective inhibitors of various enzymes and receptors, highlighting the privileged nature of this scaffold in the design of novel therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A predominant mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of TRK family proteins (TRKA, TRKB, and TRKC).[1][2] These receptor tyrosine kinases, when constitutively activated through genetic alterations like gene fusions, act as oncogenic drivers in a variety of tumors. By blocking the ATP-binding site of TRK, these inhibitors prevent downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, thereby impeding cell proliferation and survival.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is implicated in the pathogenesis of numerous cancers. Pyrazolo[3,4-b]pyridine-based compounds have been developed as selective and potent inhibitors of FGFRs.[4] These derivatives compete with ATP for binding to the kinase domain of FGFR, leading to the suppression of downstream signaling pathways that govern cell proliferation, angiogenesis, and migration.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDKs are key regulators of cell cycle progression. Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against various CDKs, such as CDK1, CDK2, and CDK9.[5][6] By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1, a non-canonical IκB kinase, has been identified as a therapeutic target in certain cancers. Pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors, demonstrating potential in cancer therapy by modulating innate immunity and oncogenic signaling pathways.[7][8]

Signaling Pathway: TRK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

TRK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras Activates PI3K PI3K TRK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->TRK Inhibits NGF Neurotrophin (e.g., NGF) NGF->TRK Binds

Caption: TRK signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinases.

Compound IDTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
C03 TRKAKm-12 (Colon)0.304[1][2]
7n FGFR1H1581 (Lung)<0.001[4]
Compound 9a CDK2Hela (Cervical)2.59[6]
Compound 14g CDK9HCT-116 (Colon)1.98[6]
Compound 15y TBK1A172 (Glioblastoma)micromolar range[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Pyrazolo[3,4-b]pyridine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the proposed mechanisms for the antimicrobial action of these compounds is the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, pyrazolo[3,4-b]pyridine derivatives can disrupt microbial DNA synthesis and replication, leading to cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis Culture Bacterial/Fungal Culture Preparation Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Agar Agar Well/Disk Diffusion Assay Inoculum->Agar Broth Broth Microdilution Assay Inoculum->Broth Compounds Serial Dilutions of Pyrazolo[3,4-b]pyridine Derivatives Compounds->Agar Compounds->Broth ZOI Measure Zone of Inhibition (ZOI) Agar->ZOI MIC Determine Minimum Inhibitory Concentration (MIC) Broth->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazolo[3,4-b]pyridine derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 7b Staphylococcus aureus31.25Fusarium oxysporum0.98[9][11]
Compound 2g MRSA2--[9]
Compound 2j VRE8--[9]
Compound 24 S. aureus0.25--[8]
Compound 27 K. pneumoniae0.25--[8]
Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a common method for screening the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives.[7][12]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Pyrazolo[3,4-b]pyridine derivative solutions (at known concentrations in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent alone)

  • Sterile swabs

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the pyrazolo[3,4-b]pyridine derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anti-inflammatory potential, offering a promising avenue for the development of new anti-inflammatory drugs.

Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism of the anti-inflammatory action of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[11][13] COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. By selectively inhibiting COX-2, pyrazolo[3,4-b]pyridine derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->COX2 Selectively Inhibits

Caption: Arachidonic acid pathway and COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
IVb >1000.04>2500[11]
IVh >1000.05>2000[11]
IVj >1000.06>1667[11]
Celecoxib (Reference) 150.049306[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of pyrazolo[3,4-b]pyridine derivatives.[3][5][14]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazolo[3,4-b]pyridine derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test groups receiving different doses of the pyrazolo[3,4-b]pyridine derivative. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the pyrazolo[3,4-b]pyridine derivative or control substances orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Multi-target Drug Design: Developing single compounds that can modulate multiple targets within a disease pathway.

  • Structure-Activity Relationship (SAR) Studies: Further elucidating the relationship between the chemical structure and biological activity to design more potent and selective derivatives.

  • Advanced In Vivo and Clinical Studies: Progressing the most promising candidates through preclinical and clinical trials to evaluate their therapeutic efficacy and safety in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the vast therapeutic potential of pyrazolo[3,4-b]pyridine derivatives. The continued investigation of this privileged scaffold holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

The Emergence of Pyrazolo[3,4-b]pyridines: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold has solidified its position as a "privileged" structure in the realm of kinase inhibitor drug discovery. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region, combined with multiple vectors for chemical modification, provides a robust framework for developing potent and selective inhibitors. This in-depth technical guide offers a comprehensive exploration of the discovery and development of pyrazolo[3,4-b]pyridine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, providing insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of this important class of molecules.

Introduction: The Kinase Challenge and the Power of the Privileged Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a common driver of many diseases, most notably cancer. This has made them a major focus of drug discovery efforts. A key challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding sites where these drugs act are highly conserved across the kinome.

To address this, medicinal chemists often turn to "privileged scaffolds." These are molecular frameworks that have a proven ability to bind to multiple biological targets with high affinity. The pyrazolo[3,4-b]pyridine core is a prime example, having been successfully employed to develop inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tropomyosin receptor kinases (TRKs).[1][2][3]

The Pyrazolo[3,4-b]pyridine Core: A Blueprint for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system that offers a unique combination of features making it ideal for kinase inhibition:

  • Hinge-Binding Motif: The nitrogen atoms in the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[4]

  • Structural Rigidity: The fused ring system provides a rigid foundation, which can lead to higher binding affinity by minimizing the entropic penalty of binding.

  • Tunable Substituents: The scaffold has several positions (R-groups) where chemical groups can be added to fine-tune the inhibitor's properties, such as potency, selectivity, and pharmacokinetics.

Figure 1. Key structural features of the pyrazolo[3,4-b]pyridine scaffold for kinase inhibition.

Synthetic Strategies: Constructing the Core

A variety of synthetic routes have been developed to construct the pyrazolo[3,4-b]pyridine core. A common and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5] The choice of specific reactants and conditions allows for the introduction of desired substituents.

General Synthetic Protocol

Step 1: Formation of the 5-Aminopyrazole Intermediate This step typically involves the reaction of a β-ketonitrile with hydrazine.

Step 2: Cyclocondensation The 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound or a Michael acceptor in the presence of an acid or base catalyst to form the pyrazolo[3,4-b]pyridine ring system.[5] If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed.[5]

workflow start Starting Materials (β-ketonitrile, Hydrazine) step1 5-Aminopyrazole Synthesis start->step1 step2 Cyclocondensation with 1,3-Dicarbonyl step1->step2 product Pyrazolo[3,4-b]pyridine Core step2->product

Figure 2. A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Studies: Tailoring for Potency and Selectivity

SAR studies are crucial for optimizing the pyrazolo[3,4-b]pyridine scaffold into a potent and selective kinase inhibitor.

  • N1-H for Hinge Interaction: The hydrogen on the N1 position of the pyrazole ring is often critical for hydrogen bonding with the kinase hinge. N-methylation of this position can lead to a complete loss of activity.[3][4]

  • R4 and the Gatekeeper Residue: The substituent at the R4 position often projects into a hydrophobic pocket near the "gatekeeper" residue of the kinase. The size and nature of this substituent can be modified to achieve selectivity for kinases with different gatekeeper residues.

  • R6 and Selectivity: Modifications at the R6 position can also significantly impact selectivity. For example, in the development of FGFR inhibitors, the incorporation of two chlorine atoms on a phenyl ring at this position was found to be crucial for selectivity over VEGFR2.[6]

Table 1: Illustrative SAR Data for Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors

Target KinaseKey Substituent and PositionObservation
FGFR1N(1)-H of the pyrazolopyridineEssential for H-bonding interactions.[3][4]
PIM-1VariesDifferent derivatives show selective cytotoxicity against specific breast cancer cell lines.[7]
DYRK1A/1B3,5-diaryl compoundsExhibit excellent inhibitory enzymatic activities.[8]
TBK1VariesOptimization led to a potent inhibitor with an IC50 of 0.2 nM.[9]

Biological Evaluation: From Enzyme to Organism

A hierarchical approach is used to evaluate the biological activity of new pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assays

The first step is to determine the compound's potency against the target kinase in a biochemical assay. This is typically done by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Experimental Protocol: In Vitro Kinase Assay (Example)

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, a substrate peptide, and ATP in a suitable buffer.

  • Inhibitor Addition: The pyrazolo[3,4-b]pyridine compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of kinase activity.

Cellular Assays

Compounds that show good in vitro potency are then tested in cell-based assays to assess their effects on cellular processes. This includes measuring their ability to inhibit the proliferation of cancer cell lines.[1][7]

In Vivo Studies

Promising candidates from cellular assays are then evaluated in animal models, such as tumor xenograft models, to assess their in vivo efficacy and pharmacokinetic properties.[3][4]

G cluster_0 Preclinical Evaluation a In Vitro Kinase Assays b Cellular Assays a->b c In Vivo Xenograft Models b->c

Figure 3. A typical pipeline for the biological evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.

Notable Examples and Future Outlook

The versatility of the pyrazolo[3,4-b]pyridine scaffold is highlighted by the diverse range of kinases that have been successfully targeted. These include inhibitors of CDKs for cancer, DYRK1A/1B for conditions like colon cancer, and TRKs for various cancers.[1][2][8] Several pyrazolopyridine-based inhibitors have even progressed to late-stage clinical studies or received regulatory approval, such as selpercatinib and olverembatinib.[6]

The future of pyrazolo[3,4-b]pyridine-based kinase inhibitors is bright. Ongoing research is focused on:

  • Targeting New Kinases: Exploring the potential of this scaffold against other disease-relevant kinases.

  • Overcoming Drug Resistance: Designing new derivatives that are active against mutant kinases that have developed resistance to existing therapies.

  • Improving Selectivity: Fine-tuning the scaffold to achieve even greater selectivity and reduce off-target effects.

References

Spectroscopic Characterization of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

This compound is a halogenated bicyclic heteroaromatic compound. The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, often considered a bioisostere of purines, and is featured in numerous compounds with diverse biological activities, including kinase inhibitors. The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 4-position makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate libraries of potential drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key building block.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, two aromatic protons and one N-H proton are expected.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-38.20 - 8.30Singlet1HN/A
H-68.60 - 8.70Singlet1HN/A
N1-H13.5 - 14.5Broad Singlet1HN/A
Interpretation and Rationale

The predicted chemical shifts are based on the analysis of related pyrazolo[3,4-b]pyridine structures. The electron-withdrawing effects of the pyridine nitrogen and the halogen substituents (bromine and chlorine) significantly deshield the aromatic protons, causing them to resonate at high chemical shifts.

  • H-3: This proton is on the pyrazole ring. Its chemical shift is influenced by the adjacent pyridine ring and the N-H group. In similar pyrazolo[3,4-b]pyridine systems, this proton typically appears as a singlet in the range of δ 8.2-8.3 ppm.

  • H-6: This proton is on the pyridine ring and is deshielded by the adjacent nitrogen atom and the bromine atom at the 5-position. Consequently, it is expected to be the most downfield of the aromatic protons, appearing as a singlet around δ 8.6-8.7 ppm.

  • N1-H: The proton on the pyrazole nitrogen is acidic and often exchanges with residual water in the NMR solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration but is typically observed at a very downfield position (δ 13.5-14.5 ppm) due to hydrogen bonding and the aromatic nature of the ring system.

Experimental Protocol for ¹H NMR Acquisition

A detailed methodology for acquiring a high-quality ¹H NMR spectrum is crucial for structural verification.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyrazolo[3,4-b]pyridine derivatives due to its ability to dissolve a wide range of compounds and to better resolve N-H protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. Spectrometer Parameters (500 MHz):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

G

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration and more scans are typically required compared to ¹H NMR.

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-3135 - 140
C-3a120 - 125
C-4145 - 150
C-5110 - 115
C-6150 - 155
C-7a140 - 145
Interpretation and Rationale

The predicted chemical shifts for the carbon atoms are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the bicyclic system.

  • C-4 and C-6: These carbons are bonded to electronegative atoms (chlorine and a pyridine nitrogen, respectively) and are expected to be the most deshielded, appearing at the downfield end of the spectrum.

  • C-5: The carbon atom bearing the bromine (C-5) is expected to have a chemical shift in the range of δ 110-115 ppm.

  • C-3, C-3a, and C-7a: The remaining carbons of the pyrazole and pyridine rings will have chemical shifts in the aromatic region, with their precise locations determined by the complex interplay of electronic effects within the fused ring system.

Experimental Protocol for ¹³C NMR Acquisition

1. Sample Preparation:

  • Dissolve 20-50 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). A higher concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time.

2. Spectrometer Parameters (125 MHz):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096 scans.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-180 ppm.

  • Temperature: 298 K.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for small molecules.

Predicted Mass Spectrum Data
m/zPredicted IdentityNotes
231/233/235[M]⁺Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom.
196/198[M - Cl]⁺Loss of a chlorine radical.
152/154[M - Br]⁺Loss of a bromine radical.
117[M - Br - Cl]⁺Loss of both halogen radicals.
90[C₅H₂N₂]⁺Further fragmentation of the bicyclic core.
Interpretation and Rationale

The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will lead to a complex isotopic cluster for the molecular ion [M]⁺ at m/z 231, 233, and 235.

The fragmentation of pyrazolo[3,4-b]pyridines often involves the loss of substituents and cleavage of the heterocyclic rings. For this compound, the initial fragmentation is likely to be the loss of the halogen atoms.

G M [M]⁺˙ m/z 231/233/235 M_minus_Cl [M - Cl]⁺ m/z 196/198 M->M_minus_Cl - Cl˙ M_minus_Br [M - Br]⁺ m/z 152/154 M->M_minus_Br - Br˙ M_minus_Br_Cl [M - Br - Cl]⁺ m/z 117 M_minus_Cl->M_minus_Br_Cl - Br˙ M_minus_Br->M_minus_Br_Cl - Cl˙ Fragment Further Fragments e.g., m/z 90 M_minus_Br_Cl->Fragment

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol for MS Acquisition

1. Sample Introduction:

  • A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Mass Spectrometer Parameters (EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization of this important synthetic intermediate. The interpretation of the predicted spectra, grounded in the analysis of related structures, serves as a valuable reference for researchers working with this and similar heterocyclic systems.

Determining the Solubility of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's ultimate success. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation development.[1][2] This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of a specific heterocyclic compound of interest: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This compound, with its pyrazolopyridine core, is representative of a class of molecules that are frequently investigated in medicinal chemistry for their potential therapeutic activities.[3][4][5] The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility profile of this and similar compounds.

Compound Profile: this compound

Before delving into solubility determination, it is essential to understand the basic properties of the compound .

PropertyValueSource
CAS Number 1034769-88-4[6][7][8]
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight 232.46 g/mol [6]

The structure of this compound, a substituted pyrazolopyridine, suggests a molecule with a degree of aromaticity and the presence of heteroatoms (nitrogen) and electron-withdrawing groups (bromine and chlorine). These features will influence its interactions with various solvents and, consequently, its solubility. Pyrazolopyridine derivatives, in general, are known for their diverse biological activities and are often explored as scaffolds in drug design.[9][10]

Theoretical Considerations: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[11][12] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[11][13]

Several factors can significantly influence the solubility of a compound like this compound:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12][14]

  • Solvent Polarity: The polarity of the organic solvent will play a crucial role. Solvents that can effectively solvate the pyrazolopyridine ring and its substituents through dipole-dipole interactions or hydrogen bonding are likely to be more effective.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur.

  • Particle Size and Form: Smaller particle size increases the surface area available for dissolution, potentially leading to a faster dissolution rate.[14][15] Polymorphism, the ability of a compound to exist in different crystal forms, can also impact solubility.[14]

Experimental Determination of Solubility: The Shake-Flask Method

While high-throughput screening methods offer rapid solubility assessments, the equilibrium or thermodynamic solubility is best determined using the well-established shake-flask method.[16][17] This method is considered the "gold standard" for its reliability and accuracy.[16]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitation Agitate at a constant temperature (e.g., 24-48h) prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute the saturated solution filtration->dilution quantification Quantify concentration (e.g., HPLC-UV) dilution->quantification data_analysis Solubility Data (mg/mL) quantification->data_analysis Calculate Solubility

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that equilibrium is reached with undissolved solid present. b. To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent. A range of solvents with varying polarities should be tested (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane). c. Seal the vials tightly to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours.[18] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

4. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents. b. Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the standard curve. c. Analyze the standard solutions and the diluted sample solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). d. Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Organic SolventPolarity IndexSolubility at 25 °C (mg/mL)
Hexane0.1[Insert Experimental Data]
Toluene2.4[Insert Experimental Data]
Dichloromethane3.1[Insert Experimental Data]
Acetone5.1[Insert Experimental Data]
Acetonitrile5.8[Insert Experimental Data]
Ethanol4.3[Insert Experimental Data]
Methanol5.1[Insert Experimental Data]
Dimethyl Sulfoxide (DMSO)7.2[Insert Experimental Data]

The relationship between solvent polarity and the solubility of this compound can be visualized to gain further insights into the dissolution mechanism.

G cluster_properties Compound & Solvent Properties compound_structure This compound (Solute Properties: Polarity, H-bonding capacity) solubility Solubility compound_structure->solubility Solute-Solvent Interactions solvent_properties Organic Solvent (Solvent Properties: Polarity, H-bonding capacity) solvent_properties->solubility 'Like Dissolves Like'

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound in a range of organic solvents is a critical first step in its development as a potential therapeutic agent. The methodologies outlined in this guide, centered on the robust shake-flask method, provide a clear and scientifically sound approach to generating reliable solubility data. This information is not merely a set of physical constants but a foundational dataset that will inform subsequent stages of drug development, from formulation design to the prediction of in vivo performance. By investing in a comprehensive characterization of solubility, researchers can make more informed decisions, mitigate risks, and ultimately accelerate the journey from a promising molecule to a viable drug candidate.

References

An In-Depth Technical Guide to Investigating 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold for Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive exploration of the potential therapeutic targets for the novel heterocyclic compound, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, and to outline a strategic, field-proven framework for its investigation and validation.

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine.[1] This similarity allows it to function as a versatile ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes and frequently implicated in human diseases, particularly cancer. The specific compound, this compound, presents a unique starting point for drug discovery. The halo-substituents at positions 4 and 5 not only influence the electronic properties of the heterocyclic system but also provide reactive handles for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) to achieve potency and selectivity. This guide will delve into the most promising therapeutic targets for this compound, the underlying rationale for their selection, and detailed experimental workflows for their validation.

The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-b]pyridine nucleus has been successfully employed in the development of inhibitors for numerous kinase families.[2][3] Its efficacy stems from its ability to mimic the purine ring of ATP, establishing key hydrogen bonding interactions within the kinase hinge region. The N(1)-H of the pyrazole ring is a critical hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket.[4][5] This foundational binding mode is the cornerstone of our hypothesis-driven approach to identifying targets for this compound.

Based on extensive precedent in the literature for this scaffold, we will focus our initial investigation on several high-value kinase families known to be modulated by pyrazolopyridine derivatives.

Primary Therapeutic Target Classes and Validation Strategies

Cyclin-Dependent Kinases (CDKs): Targeting Cell Cycle Dysregulation in Oncology

Rationale: CDKs are serine/threonine kinases that govern the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Several 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective inhibition of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in tumor cells.[5][6] The established anti-proliferative profile of this scaffold makes CDKs a primary target class for investigation.[3][7]

Hypothesized Mechanism: this compound is predicted to bind to the ATP pocket of CDKs, with the pyrazole N(1)-H forming a hydrogen bond with the backbone carbonyl of Leu83 in CDK2. The chloro and bromo substituents can be leveraged for further synthetic modifications to enhance potency and explore interactions with other residues in the active site.

Experimental Validation Workflow:

CDK_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays biochem_start Initial Screening: CDK1/CycB & CDK2/CycA Kinase Activity Assays ic50 IC50 Determination: 8-point dose-response for active hits biochem_start->ic50 Hit Identified selectivity Kinase Selectivity Profiling: Panel of related kinases (e.g., CDK4, CDK6, GSK3β) ic50->selectivity Potent Inhibition cell_prolif Anti-proliferative Assay: MCF-7, HCT116, etc. (SRB or CellTiter-Glo) selectivity->cell_prolif Selective Compound cell_cycle Cell Cycle Analysis: Propidium Iodide Staining & Flow Cytometry cell_prolif->cell_cycle IC50 < 10 µM target_engagement Target Engagement: Western Blot for p-Rb (CDK2 substrate) cell_cycle->target_engagement G1/S or G2/M Arrest

Caption: Workflow for CDK inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/CycA)

  • Reaction Setup: Prepare a reaction mixture containing CDK2/CycA enzyme, a suitable peptide substrate (e.g., Histone H1), and ATP in kinase buffer.

  • Compound Addition: Add varying concentrations of this compound (typically from 10 nM to 100 µM) to the reaction mixture. Include a DMSO control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fibroblast Growth Factor Receptors (FGFRs): A Target in Proliferation and Angiogenesis

Rationale: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often due to gene amplification or mutations, drives the growth of various solid tumors. Potent and selective FGFR inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[4]

Hypothesized Mechanism: The N(1)-H of the pyrazolopyridine core is expected to form a key hydrogen bond with the hinge region of the FGFR kinase domain. The 4-chloro and 5-bromo substituents can be exploited to achieve selectivity over other kinases, such as VEGFR2.[4]

Experimental Validation Workflow:

FGFR_Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Characterization enzymatic FGFR1/2/3 Enzymatic Assays (e.g., Lanthascreen) isothermal Binding Affinity Determination (Isothermal Titration Calorimetry) enzymatic->isothermal Determine IC50 cell_viability Cell Viability in FGFR-dependent Cancer Cell Lines (e.g., H1581) isothermal->cell_viability Confirm Direct Binding (Kd) pathway_inhibition Pathway Modulation Analysis: Western Blot for p-FRS2α, p-ERK cell_viability->pathway_inhibition Demonstrate Cellular Potency in_vivo In Vivo Xenograft Model (e.g., H1581 tumor model) pathway_inhibition->in_vivo Confirm Target Engagement

Caption: Validation cascade for FGFR inhibitors.

Protocol 2: Cellular Target Engagement (Western Blot)

  • Cell Culture and Treatment: Culture an FGFR-dependent cell line (e.g., H1581). Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated FRS2α (a direct substrate of FGFR) and total FRS2α, as well as downstream effectors like phosphorylated ERK and total ERK. Use a loading control like β-actin.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify band intensity to assess the dose-dependent inhibition of FGFR signaling.

Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1)

Rationale:

  • TRKs: These receptor tyrosine kinases are critical in neuronal development, and their fusion with other genes results in oncogenic drivers in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully used to develop potent TRK inhibitors.[8]

  • TBK1: A non-canonical IKK family kinase, TBK1 is a key node in innate immunity signaling and has emerged as a target in both oncology and autoimmune diseases. Recently, pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors with nanomolar efficacy.[9]

The versatility of the pyrazolo[3,4-b]pyridine core suggests that this compound could serve as a foundational structure for developing inhibitors against these distinct but therapeutically important kinases.

Experimental Approach: A similar validation workflow as outlined for CDKs and FGFRs would be employed, starting with in vitro enzymatic assays for TRKA/B/C and TBK1, followed by cellular assays in relevant models (e.g., KM-12 cells for TRK, stimulated THP-1 cells for TBK1) to confirm on-target activity.

Quantitative Data Summary (Illustrative)

The following table provides a template for summarizing key quantitative data that would be generated during the proposed validation studies.

Target KinaseIC50 (nM) [Biochemical]Kd (nM) [Binding]Cellular IC50 (nM) [Proliferation/Signaling]
CDK2/CycAExperimental ValueExperimental ValueExperimental Value (MCF-7)
FGFR1Experimental ValueExperimental ValueExperimental Value (H1581)
TRKAExperimental ValueExperimental ValueExperimental Value (KM-12)
TBK1Experimental ValueExperimental ValueExperimental Value (THP-1 p-IRF3)

Conclusion and Future Directions

This compound represents a highly promising starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its structural similarity to purines, combined with the successful history of the pyrazolopyridine scaffold, provides a strong rationale for investigating its potential against key targets in oncology and immunology, including CDKs, FGFRs, TRKs, and TBK1. The experimental workflows detailed in this guide provide a robust, step-wise approach to validate these hypotheses, from initial biochemical screening to cellular target engagement and pathway modulation. Future work will involve leveraging the chloro and bromo substituents for synthetic elaboration through techniques like Suzuki and Buchwald-Hartwig cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a clinical candidate.

References

Methodological & Application

Synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in a variety of kinase inhibitors and other therapeutic agents.[1][2] This protocol details a robust and efficient method for the regioselective bromination of the readily available precursor, 4-chloro-1H-pyrazolo[3,4-b]pyridine. The causality behind experimental choices, a self-validating system for protocol integrity, and authoritative references are provided to ensure scientific rigor and reproducibility.

Introduction

The 1H-pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in the development of novel therapeutics, largely due to its structural resemblance to purine and its ability to act as a versatile hinge-binding motif in kinase inhibition.[2] The introduction of halogen atoms at specific positions on this scaffold provides crucial handles for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This compound (CAS No. 1034769-88-4) is a particularly valuable intermediate, offering two distinct points for subsequent chemical modification. This protocol outlines a clear and reproducible method for its preparation.

Synthetic Workflow

The synthesis of this compound is achieved via a direct electrophilic bromination of 4-chloro-1H-pyrazolo[3,4-b]pyridine. This approach is favored for its atom economy and operational simplicity.

Synthesis_Workflow Start 4-chloro-1H-pyrazolo[3,4-b]pyridine Product This compound Start->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Reagent->Product

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierPurity
4-chloro-1H-pyrazolo[3,4-b]pyridine29274-28-0Commercially Available>95%
N-Bromosuccinimide (NBS)128-08-5Commercially Available>98%
Acetonitrile (CH3CN), Anhydrous75-05-8Commercially Available>99.8%
Dichloromethane (DCM)75-09-2Commercially AvailableACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO3)-Prepared in-house-
Brine (Saturated NaCl Solution)-Prepared in-house-
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Commercially AvailableACS Grade
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 g, 6.51 mmol).

  • Dissolution: Add anhydrous acetonitrile (30 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-bromosuccinimide (NBS) (1.28 g, 7.16 mmol, 1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product spot should have a lower Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • To the residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Mechanism and Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to attack by electrophiles.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling as a solid and its ability to provide a low concentration of electrophilic bromine in solution, which helps to minimize side reactions.

  • Regioselectivity: The bromination occurs regioselectively at the C5 position. This is rationalized by the electronic properties of the heterocyclic system. The pyridine nitrogen at position 7 is electron-withdrawing, deactivating the adjacent C6 position. The chlorine atom at C4 is also deactivating. The pyrazole ring, however, activates the fused pyridine ring towards electrophilic attack. The C5 position is electronically favored for substitution.

  • Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and reagent, facilitating the reaction.

Data Summary

ParameterValue
Starting Material4-chloro-1H-pyrazolo[3,4-b]pyridine
ReagentN-Bromosuccinimide (NBS)
Molar Equivalents of NBS1.1
SolventAnhydrous Acetonitrile (CH3CN)
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield70-85%
Appearance of ProductWhite to off-white solid
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazolo[3,4-b]pyridine core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, showing the characteristic isotopic pattern for the presence of bromine and chlorine atoms.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for the experimental choices and the detailed procedural steps ensure the reproducibility and success of the synthesis.

References

The Strategic Intermediate: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Inhibition and the Pyrazolo[3,4-b]pyridine Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling, through mechanisms like gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including bladder, lung, and breast cancers.[2] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a promising therapeutic strategy.[3][4]

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure and form key hydrogen bond interactions within the hinge region of kinase active sites.[5] This structural motif has been successfully incorporated into numerous kinase inhibitors.[6][7] For the development of potent and selective FGFR inhibitors, the strategic functionalization of this core is paramount. The intermediate, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine , serves as a versatile and crucial building block, offering two distinct and orthogonally reactive sites for the introduction of molecular complexity. The chlorine at the C4 position and the bromine at the C5 position can be selectively addressed through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the systematic exploration of the chemical space around the pyrazolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

This guide provides a comprehensive overview of the application of this compound as an intermediate in the synthesis of FGFR inhibitors, complete with detailed experimental protocols and an in-depth discussion of the underlying scientific principles.

The FGFR Signaling Pathway: A Target for Cancer Therapy

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and drive cellular responses. In cancer, aberrant FGFR signaling leads to uncontrolled cell growth, survival, and angiogenesis. FGFR inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking the downstream signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., Pyrazolopyridine-based) Inhibitor->Dimer Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazolopyridine-based inhibitors.

Characterization of the Key Intermediate: this compound

A thorough characterization of the starting material is fundamental to ensure the reliability and reproducibility of the subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[10]
Molecular Weight 232.47 g/mol [10]
CAS Number 1034769-88-4[10]
Appearance Solid[4]
Purity >98% (typical)[4]
LC-MS m/z 232, 234 (M+H)⁺[6]

Note: The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.

Synthetic Strategy: Stepwise Functionalization via Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled introduction of different substituents. A common strategy involves an initial Suzuki-Miyaura coupling at the C5 position, followed by a Buchwald-Hartwig amination at the C4 position.

Synthetic_Workflow Start 5-Bromo-4-chloro-1H- pyrazolo[3,4-b]pyridine Intermediate Aryl-substituted Intermediate Start->Intermediate Suzuki-Miyaura Coupling (at C5-Br) Final_Product Final FGFR Inhibitor Intermediate->Final_Product Buchwald-Hartwig Amination (at C4-Cl)

Caption: General synthetic workflow for the preparation of FGFR inhibitors from the title intermediate.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of an advanced intermediate and a final FGFR inhibitor, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol details the palladium-catalyzed amination of the C4-chloro intermediate obtained from Protocol 1 with a generic amine.

Materials:

  • C5-Aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate (from Protocol 1) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add the C5-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of less reactive aryl chlorides.[1][8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

Summary of Key Reaction Parameters

ReactionKey ReagentsTypical ConditionsExpected Outcome
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 90-100 °CSelective C-C bond formation at the C5 position.
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, NaOtBuToluene, 100-110 °CSelective C-N bond formation at the C4 position.

Conclusion

This compound is a strategically designed intermediate that provides an efficient and versatile entry point for the synthesis of a diverse range of FGFR inhibitors. The orthogonal reactivity of the bromo and chloro substituents allows for a controlled and stepwise elaboration of the pyrazolopyridine scaffold using robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide are intended to provide researchers in drug discovery and development with the foundational knowledge to effectively utilize this key building block in the quest for novel and more effective cancer therapeutics.

References

Application Note: Strategic Functionalization of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents, particularly kinase inhibitors.[1][2][3] The di-halogenated derivative, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, is a versatile starting material that offers multiple avenues for synthetic elaboration. This application note provides a detailed guide to the strategic and selective functionalization of this key intermediate. We will explore site-selective modifications at the C4 and C5 positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), explaining the chemical principles that govern the choice of reagents and reaction conditions.

Introduction: The Chemoreactivity of the Scaffold

This compound presents two distinct reactive handles for diversification. The regioselectivity of its functionalization is governed by the inherent electronic properties of the heterocyclic system and the relative reactivity of the carbon-halogen bonds.

  • C5-Bromine Bond: This position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, following the general reactivity trend of C-I > C-Br > C-Cl.[4] This differential reactivity allows for selective functionalization at C5 while leaving the C4-chloro group intact for subsequent modification.

  • C4-Chlorine Bond: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). Its position is "para" to the pyridine nitrogen atom, which acts as a strong electron-withdrawing group. This significantly lowers the electron density at C4, making it susceptible to attack by nucleophiles.[5][6][7] The resulting anionic intermediate (Meisenheimer complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[5][7]

This dichotomy in reactivity enables a programmed, sequential approach to building molecular complexity, as illustrated below.

G A 5-Bromo-4-chloro-1H- pyrazolo[3,4-b]pyridine B Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) A->B @ C5-Br C Nucleophilic Aromatic Substitution (SNAr) A->C @ C4-Cl D 5-Substituted-4-chloro- 1H-pyrazolo[3,4-b]pyridine B->D E 4-Substituted-5-bromo- 1H-pyrazolo[3,4-b]pyridine C->E F SNAr D->F @ C4-Cl G Pd-Coupling E->G @ C5-Br H 4,5-Disubstituted Product F->H G->H

Figure 1: Sequential functionalization workflow for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

Palladium-catalyzed reactions are among the most powerful tools for forming C-C and C-N bonds in pharmaceutical synthesis.[8][9] For the this compound substrate, these reactions can be performed with high selectivity at the C5-bromo position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is highly valued for its tolerance of a wide range of functional groups.[10][11]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 eq.) with a suitable phosphine ligand like XPhos (0.1 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water. The reaction vessel should be sealed and degassed by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Microwave irradiation can often accelerate the reaction.[12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale / Expert Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃/LigandPd(PPh₃)₄ is a versatile choice. For more challenging couplings, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance catalytic activity by promoting the rate-limiting oxidative addition and reductive elimination steps.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to facilitate transmetalation.[11][13] K₃PO₄ is often effective for less reactive boronic acids.[10]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, TolueneThe aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Temperature 80-110 °C or MicrowaveThermal energy is required to drive the catalytic cycle. Microwave heating can significantly reduce reaction times.

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal [Ar'-B(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Product 5-Ar'-4-chloro-Pyrazolopyridine Transmetal->Product ArX 5-Bromo-4-chloro-Pyrazolopyridine ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds, coupling aryl halides with a wide array of primary and secondary amines.[14][15][16]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.4-2.0 eq.).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand, 0.02-0.1 eq.). Pre-formed catalysts like G3-XPhos-Pd can also be used.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the reaction is complete as monitored by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

ParameterConditionRationale / Expert Insight
Catalyst/Ligand Pd₂(dba)₃ with ligands like Xantphos, BINAP, or specialized biarylphosphine ligands.The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often superior as they facilitate both the oxidative addition and the challenging reductive elimination step to form the C-N bond.[14][15] Bidentate ligands like Xantphos can improve catalyst stability.[14]
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSA strong base is required to deprotonate the amine, forming the active nucleophile for coordination to the palladium center.[17] Sterically hindered alkoxides like NaOtBu are common choices.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[4][18][19]

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper co-catalyst (CuI, 0.02-0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase and concentrate.

  • Purification: Purify the product by flash chromatography.

ParameterConditionRationale / Expert Insight
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[4]
Cu Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is essential in the traditional mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][18]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine base serves both to neutralize the HBr byproduct and as a solvent. It also facilitates the deprotonation of the terminal alkyne.[19]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

After, or instead of, functionalizing the C5 position, the C4-chloro substituent can be displaced by a variety of nucleophiles. This reaction typically proceeds under milder conditions than cross-coupling and does not require a metal catalyst.

Protocol: General Procedure for SNAr with Amines

  • Reagent Setup: In a sealed tube, dissolve the this compound substrate (1.0 eq.) in a suitable polar aprotic solvent like DMF, DMSO, or NMP.

  • Nucleophile and Base: Add the desired primary or secondary amine (1.5-3.0 eq.) and a base such as K₂CO₃ or DIPEA (2.0-4.0 eq.).

  • Reaction: Heat the mixture to 80-140 °C and monitor by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Mechanism Insight: SNAr on the Pyridine Ring

The SNAr reaction is a two-step addition-elimination process. The preference for attack at C4 is due to the stabilization of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electron-deficient pyridine nitrogen.[5][7][20]

SNAr_Mechanism cluster_1 SNAr Mechanism at C4 Start 4-Chloro-Pyrazolopyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product 4-Nu-Pyrazolopyridine Intermediate->Product - Cl⁻ (Rate Determining Step)

Figure 3: Simplified SNAr mechanism.

References

Application Notes & Protocols: A Guide to Developing Novel TRK Inhibitors from a Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Drivers of Oncogenesis

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the mammalian nervous system.[1][2] These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are activated by neurotrophins, triggering downstream signaling cascades that regulate cell differentiation, proliferation, and survival.[1][3]

In oncology, the TRK pathway has emerged as a critical therapeutic target due to the discovery of oncogenic fusions of NTRK genes with various partners.[3][4] These chromosomal rearrangements result in chimeric TRK proteins with constitutively active kinase domains, leading to uncontrolled activation of downstream pathways like RAS/MAPK, PI3K/AKT, and PLCγ, which collectively drive tumor growth and survival.[3][5] This has led to the development of a new class of "tumor-agnostic" therapies, where treatment is based on a specific genomic alteration rather than the cancer's tissue of origin.[6] The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib has validated this approach, demonstrating rapid and durable responses in patients with NTRK fusion-positive cancers.[7][8][9]

The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[10][11] Its unique geometry allows for key hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an ideal starting point for developing novel, potent, and selective inhibitors.[11][12] This guide provides a comprehensive framework for the design, synthesis, and evaluation of new TRK inhibitors built from the pyrazolo[3,4-b]pyridine core, intended for researchers, scientists, and drug development professionals.

The TRK Signaling Pathway: A Central Node in Cell Growth and Survival

Upon neurotrophin binding, TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream signaling cascades. In NTRK fusion-positive cancers, this dimerization occurs independently of ligand binding, leading to persistent downstream signaling that promotes oncogenesis.[3] A successful inhibitor must effectively block this initial phosphorylation event, thereby shutting down these pro-survival pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK Inhibits ATP Binding

Caption: TRK signaling and inhibitor mechanism of action.

A Roadmap for Novel TRK Inhibitor Development

The journey from concept to a preclinical candidate is a multi-stage process. It begins with the chemical synthesis of a library of compounds, followed by a rigorous cascade of in vitro and in vivo assays designed to identify molecules with the desired potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow Start Scaffold Selection: Pyrazolo[3,4-b]pyridine Synthesis 1. Library Synthesis Start->Synthesis Biochem 2. In Vitro Biochemical Screening (TRK Kinase IC50) Synthesis->Biochem Cellular 3. In Vitro Cellular Assays (GI50, pTRK Inhibition) Biochem->Cellular Lead_Opt 4. Lead Optimization (SAR, Selectivity, ADME) Cellular->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo 5. In Vivo Efficacy (Xenograft Models) Lead_Opt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: The drug discovery and development workflow.

Part I: Synthesis of the Pyrazolo[3,4-b]pyridine Library

Rationale: The core directive of the synthesis stage is to create a diverse library of pyrazolo[3,4-b]pyridine analogues. By systematically modifying substituents at various positions on the scaffold, we can explore the Structure-Activity Relationship (SAR) to identify key chemical features that enhance potency and selectivity for TRK kinases. A common and effective synthetic route involves the cyclization of a 5-aminopyrazole precursor with a suitable ketone or dicarbonyl compound.[13][14]

Protocol 1: General Synthesis of 4-Substituted-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from established methods for synthesizing the pyrazolo[3,4-b]pyridine core.[13][15]

Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate

  • To a solution of an appropriate substituted acetophenone (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq) and aqueous sodium hydroxide solution (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water and then cold ethanol to yield the chalcone intermediate.

  • Dry the product under vacuum. Characterize by ¹H NMR and LC-MS.

Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Core

  • In a round-bottom flask, dissolve the synthesized α,β-unsaturated ketone (1.0 eq) and 5-amino-1-phenyl-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[13]

  • Add a catalyst, such as Zirconium(IV) chloride (ZrCl₄, 0.3 eq), to the mixture.[13]

  • Degas the reaction mixture and then heat to 95-100 °C, stirring vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

  • Perform an aqueous workup by adding chloroform and water. Separate the organic layer, and extract the aqueous layer twice more with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final 1H-pyrazolo[3,4-b]pyridine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: In Vitro Efficacy and Target Engagement

Rationale: The initial screening phase aims to identify "hits" from the synthesized library. This is a two-tiered process. First, a biochemical assay directly measures the compound's ability to inhibit the purified TRK kinase enzyme. Second, promising compounds are advanced to cell-based assays to confirm their activity in a more physiologically relevant context, assessing factors like cell membrane permeability and engagement with the target protein inside the cell.[16][17]

Biochemical Screening: Direct Kinase Inhibition

Protocol 2: TRK Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. It is a robust method for determining the half-maximal inhibitory concentration (IC50).[18][19]

  • Preparation:

    • Prepare serial dilutions of the test compounds (from 10 µM to 0.1 nM) in DMSO.

    • Prepare a solution of recombinant human TRKA, TRKB, or TRKC kinase in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in the same buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the kinase solution to each well.

    • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and measure the generated ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Table 1: Sample Biochemical Screening Data

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Larotrectinib 5117
PZB-001 250310285
PZB-007 81510
PZB-015 695

Data is hypothetical for illustrative purposes. Larotrectinib data is based on published values.[8][20]

Cellular Screening: Proliferation and Target Modulation

Rationale: Compounds showing potent biochemical activity (e.g., PZB-007, PZB-015) are advanced to cellular assays. A cell viability assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on TRK signaling. A Western blot confirms that this growth inhibition is due to the intended mechanism—blocking TRK phosphorylation.

Cellular_Assay_Workflow Start Select NTRK-fusion positive cell line (e.g., KM12) Treat Treat cells with dose range of inhibitor Start->Treat Split Treat->Split Viability Cell Viability Assay (MTS) Determine GI50 Split->Viability 72h Incubation Western Western Blot Analysis Assess pTRK, pAKT, pERK Split->Western 2h Incubation

Caption: Workflow for cellular evaluation of TRK inhibitors.

Protocol 3: Cell Proliferation Assay (MTS)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[21]

  • Seed KM12 cells (which harbor a TPM3-NTRK1 fusion) into a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the TRK inhibitor (e.g., from 10 µM to 0.1 nM) for 72 hours. Include a vehicle (DMSO) control.

  • After incubation, add 20 µL of a combined MTS/PES solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Protocol 4: Western Blot for Target Engagement

This protocol assesses the phosphorylation status of TRK and its key downstream effectors.[19]

  • Seed KM12 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the TRK inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-TRK (pan-Tyr), total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use GAPDH or β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylated proteins indicates successful on-target activity.

Part III: In Vivo Preclinical Efficacy

Rationale: The most promising lead compounds must be tested in a living system to evaluate their anti-tumor efficacy and tolerability. The mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, is the industry standard for this evaluation.[22][23]

Protocol 5: Human Tumor Xenograft Model
  • Cell Implantation:

    • Subcutaneously inject approximately 5-10 million KM12 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements. The tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Larotrectinib at 10 mg/kg, PZB-015 at 10 mg/kg, and PZB-015 at 30 mg/kg).

  • Treatment:

    • Administer the compounds orally (p.o.) once or twice daily for 14-21 days.

    • Monitor the body weight of the mice 2-3 times a week as a measure of general toxicity.

  • Efficacy Measurement:

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

    • TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Sample In Vivo Efficacy Data

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle-1250-+2.5
Larotrectinib1028077.6+1.8
PZB-015 1045064.0+2.1
PZB-015 3025579.6+1.5

Data is hypothetical for illustrative purposes.

Part IV: ADME and Toxicology Profiling

Rationale: A potent inhibitor is only useful as a drug if it has favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and an acceptable safety profile.[24] Early in vitro assessment of these properties is crucial to de-risk the project and guide further optimization.[25][26]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes helps predict its metabolic clearance in vivo. A compound with very rapid clearance may have a short half-life, requiring frequent dosing.[24]

  • CYP450 Inhibition: This assay assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.[15]

  • Plasma Stability: Measures the stability of the compound in plasma to identify any degradation by plasma enzymes.[15]

  • Caco-2 Permeability: This cell-based assay predicts intestinal absorption of an orally administered drug.[24]

Table 3: Sample In Vitro ADME Profile for Lead Compound PZB-015

AssayResultInterpretation
Mouse Liver Microsome Stability t½ = 45 minModerate clearance, acceptable
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/sHigh permeability, good absorption predicted
CYP Inhibition (IC50) >10 µM for major isoformsLow risk of drug-drug interactions
Plasma Stability (% remaining at 2h) 98%High stability in plasma

Data is hypothetical for illustrative purposes.

Conclusion and Future Perspectives

The development of novel TRK inhibitors from the pyrazolo[3,4-b]pyridine core represents a promising strategy in targeted oncology. By following a structured workflow encompassing rational design, chemical synthesis, and a cascade of in vitro and in vivo evaluations, it is possible to identify preclinical candidates with high potency, selectivity, and favorable drug-like properties.

The protocols and methodologies outlined in this guide provide a robust framework for this endeavor. The ultimate goal is to develop next-generation inhibitors that not only demonstrate efficacy against wild-type NTRK fusions but also possess activity against acquired resistance mutations that can emerge during therapy, ensuring durable clinical benefit for patients with these life-threatening malignancies.[6][27][28]

References

The Strategic Application of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyridine Scaffold

The quest for novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, forming the backbone of numerous commercially successful insecticides, and showing significant promise in the development of next-generation herbicides and fungicides.[1] Its unique electronic properties and rigid bicyclic structure allow for precise spatial orientation of substituents, facilitating strong interactions with biological targets.

This technical guide focuses on the application of a key, functionalized intermediate, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine , in the synthesis of cutting-edge agrochemicals. We will delve into the synthetic pathways, detailed experimental protocols, and structure-activity relationships (SAR) that underscore the importance of this versatile building block. The strategic placement of the bromo and chloro substituents on the pyridine ring provides synthetic handles for further elaboration, making it a crucial starting material for accessing a wide array of potent agrochemical derivatives.

Insecticide Synthesis: A Gateway to Diamide Insecticides

The most prominent application of the pyrazolo[3,4-b]pyridine scaffold is in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole. These insecticides are potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, pest mortality.[2]

While many synthetic routes to these diamides start from simpler precursors, this compound can be envisioned as a strategic starting material to access the crucial intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The synthesis would involve two key transformations: N-arylation and carboxylation.

Synthetic Workflow: From Pyrazolopyridine to Diamide Insecticides

The proposed synthetic pathway from this compound to a key diamide insecticide intermediate is illustrated below. This pathway highlights the critical C-N and C-C bond-forming reactions.

Insecticide_Synthesis_Workflow A This compound B N-Arylation with 2,3-dichloropyridine A->B Ullmann or Buchwald-Hartwig Coupling C 1-(3-Chloropyridin-2-yl)-5-bromo-4-chloro- 1H-pyrazolo[3,4-b]pyridine B->C D Carboxylation at C3 C->D Directed Ortho-metalation followed by quenching with CO2 E 3-Bromo-1-(3-chloropyridin-2-yl)-4-chloro- 1H-pyrazole-5-carboxylic acid D->E F Amide Coupling with Substituted Anthranilamide E->F Peptide coupling reagents (e.g., EDC, HOBt) G Diamide Insecticide (e.g., Chlorantraniliprole analogue) F->G

Caption: Proposed synthetic workflow from this compound to diamide insecticides.

Protocol 1: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid

This protocol outlines the synthesis of a key intermediate for diamide insecticides starting from simpler precursors, which can be adapted for a route starting from this compound.[3]

Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine

  • To a solution of 2,3-dichloropyridine in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

  • To a solution of (3-chloropyridin-2-yl)-hydrazine in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Add diethyl maleate dropwise at room temperature and then reflux the mixture for 8-12 hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Bromination and Oxidation

  • The pyrazolidinone from the previous step is treated with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.

  • The resulting pyrazoline is then oxidized using an oxidizing agent like potassium persulfate to yield Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.[4][5]

Step 4: Hydrolysis to the Carboxylic Acid

  • The ester from the previous step is hydrolyzed using a base such as sodium hydroxide in a mixture of methanol and water.

  • Stir the reaction at room temperature for 1-2 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[3]

Structure-Activity Relationship (SAR) of Diamide Insecticides

The SAR of diamide insecticides has been extensively studied, revealing key structural features for potent activity.

Position/SubstituentObservationImpact on Activity
Pyrazole C3-position A halogen (typically bromine) is crucial.Essential for high insecticidal activity.[6]
Pyrazole N1-substituent A substituted pyridine ring (e.g., 3-chloropyridin-2-yl) is optimal.Significantly influences binding to the ryanodine receptor.
Anthranilamide moiety The nature and position of substituents on the phenyl ring are critical.Modulates insecticidal spectrum and potency.[7][8]
Amide linker The amide bond is essential for the correct conformation and binding.Modifications can lead to a significant loss of activity.[9]

Herbicidal and Fungicidal Applications: An Emerging Frontier

While the application of this compound in insecticides is well-established, its potential in developing herbicides and fungicides is an area of active research. The pyrazolopyridine scaffold is present in several compounds with reported herbicidal and fungicidal properties.

Herbicidal Derivatives

Several studies have demonstrated the herbicidal activity of pyrazole derivatives, including those containing a phenylpyridine moiety.[10][11] These compounds have shown post-emergence activity against various weeds. The this compound core can be utilized to synthesize novel herbicides by introducing various substituents at the N1 and C3 positions.

Fungicidal Derivatives

The pyrazolopyridine scaffold has also been explored for its antifungal properties.[12][13] Derivatives have shown activity against a range of phytopathogenic fungi. The development of novel fungicides from this compound would involve the synthesis of a library of compounds with diverse substituents, followed by screening for antifungal activity.

Protocol 2: General Procedure for the Synthesis of Novel Agrochemical Candidates

This generalized protocol can be adapted for the synthesis of a library of derivatives for screening purposes.

Step 1: N-Arylation/Alkylation

  • To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add the desired aryl halide or alkyl halide.

  • If an aryl halide is used, a catalyst such as a copper or palladium complex may be required (Ullmann or Buchwald-Hartwig conditions).[14][15]

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform a standard work-up and purify the product by column chromatography.

Step 2: Further Functionalization (e.g., Suzuki or Sonogashira Coupling)

  • The bromo substituent at the C5 position can be further functionalized using cross-coupling reactions.

  • For a Suzuki coupling, dissolve the N-substituted pyrazolopyridine in a suitable solvent system (e.g., dioxane/water), add a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Perform a standard work-up and purification.

Conclusion and Future Perspectives

This compound stands as a pivotal building block in the synthesis of modern agrochemicals, particularly the highly effective diamide insecticides. Its pre-installed functional handles offer a versatile platform for the synthesis of a diverse range of derivatives. While its application in insecticides is well-documented, the exploration of its potential in the development of novel herbicides and fungicides presents an exciting avenue for future research. The continued investigation into the structure-activity relationships of pyrazolopyridine derivatives will undoubtedly lead to the discovery of new and improved agrochemical solutions for sustainable agriculture.

References

Application Note: A Detailed Protocol for the Synthesis of Novel Sulfonamide Derivatives from 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: A Senior Application Scientist

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2] The incorporation of a sulfonamide moiety (R-SO₂NH-R') is a well-established strategy in drug design to enhance the pharmacological properties of a molecule, such as improving solubility, bioavailability, and target binding affinity.[3][4]

This application note provides a comprehensive, step-by-step protocol for the synthesis of novel sulfonamide derivatives based on the 5-Bromo-1H-pyrazolo[3,4-b]pyridine framework. The described synthetic route proceeds through a two-step sequence: iodination of the starting pyrazolopyridine at the C3 position, followed by a copper-catalyzed Ullmann-type cross-coupling reaction with a desired sulfonamide.[2] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental procedures, characterization guidelines, and troubleshooting advice to facilitate the successful synthesis of this promising class of compounds.

Materials and Reagents

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH), solid

  • Aryl or alkyl sulfonamide (e.g., sulfanilamide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Isopropyl alcohol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Protocols

The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step is the regioselective iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine to yield the key intermediate, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. The second step involves the copper-catalyzed N-arylation of a sulfonamide with this intermediate.

SynthesisWorkflow Start 5-Bromo-1H-pyrazolo[3,4-b]pyridine Intermediate 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Start->Intermediate Step 1: Iodination (I₂, KOH, DMF) FinalProduct Sulfonamide Derivative of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Intermediate->FinalProduct Step 2: Cu-Catalyzed Coupling (CuI, K₂CO₃, Isopropanol) Sulfonamide Aryl/Alkyl Sulfonamide Sulfonamide->FinalProduct

Caption: Synthetic workflow for sulfonamide derivatives.

Step 1: Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established procedures for the iodination of pyrazolopyridines.[5][6][7] The reaction proceeds via deprotonation of the pyrazole NH followed by electrophilic substitution with iodine.

  • Reaction Setup: To a stirred solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol) in anhydrous DMF (14 mL) in a round-bottom flask, add crushed potassium hydroxide (KOH) pellets (1.06 g, 19.03 mmol) in one portion at room temperature.

  • Reaction Execution: Stir the mixture for approximately 10-15 minutes. Then, add iodine (I₂) (1.15 g, 4.54 mmol) portion-wise. Stir the reaction mixture vigorously at room temperature for 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, partially concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (40 mL) and wash with a saturated aqueous solution of NaHCO₃ (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.[5]

Step 2: Synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide

This step is a copper-catalyzed Ullmann condensation, a classic method for forming C-N bonds.[8] The reaction couples the iodo-intermediate with the amino group of a sulfonamide.[2]

  • Reaction Setup: In a sealable reaction vessel, combine 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aryl or alkyl sulfonamide (1.1 eq), copper(I) iodide (CuI) (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add isopropyl alcohol as the solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with stirring at a temperature of 80-120 °C. The reaction time can vary from 12 to 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.[9]

Characterization of a Representative Compound

The structure of the synthesized compounds should be confirmed by standard spectroscopic methods. Below is a table summarizing expected characterization data for a representative product: 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzenesulfonamide .

Analysis Expected Results
¹H NMR Signals corresponding to the pyrazolo[3,4-b]pyridine protons (typically in the δ 8.0-9.0 ppm range), aromatic protons of the benzenesulfonamide moiety, and exchangeable protons for the NH groups. For the intermediate 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, expect two singlets for the pyridine ring protons around δ 8.21 and 8.65 ppm, and a broad singlet for the NH proton around δ 14.32 ppm (in DMSO-d₆).[2]
¹³C NMR Resonances for all unique carbon atoms in the molecule. Aromatic carbons typically appear in the δ 110-160 ppm region.[2]
IR (cm⁻¹) Characteristic stretching frequencies for N-H (around 3200-3400 cm⁻¹), C=N, C=C (aromatic), and the symmetric and asymmetric stretches of the SO₂ group (typically around 1350 and 1160 cm⁻¹).
Mass Spec (ESI-MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the final product.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in Step 1 (Iodination) Incomplete deprotonation of the pyrazole NH.Ensure the use of a strong base like KOH and anhydrous DMF. Allow sufficient time for deprotonation before adding iodine.
Degradation of the product.The work-up should be performed promptly after the reaction is complete. Avoid excessive heating.
Low yield in Step 2 (Coupling) Inactive catalyst.Use fresh, high-purity CuI.
Poor quality of the sulfonamide or iodo-intermediate.Purify the starting materials before use. Ensure the sulfonamide is dry.[5]
Inefficient reaction conditions.Optimize the reaction temperature, time, and solvent. A higher boiling point solvent like DMF or dioxane may be necessary for less reactive substrates.
Multiple products observed by TLC Side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]
Incomplete reaction.Increase the reaction time or temperature.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of sulfonamide derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. The two-step synthetic route is robust and allows for the generation of a diverse library of compounds by varying the sulfonamide coupling partner. The characterization and troubleshooting guidelines will aid researchers in the successful implementation of this protocol. The synthesized compounds are of significant interest for further investigation in drug discovery programs due to the pharmacological potential of the pyrazolopyridine-sulfonamide scaffold.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold in Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of small, low-molecular-weight compounds (typically <300 Da) to probe the binding landscape of a biological target.[3] This approach offers a more efficient exploration of chemical space and often yields hits with superior ligand efficiency, providing a more rational path for optimization.[1]

Within the vast universe of chemical fragments, the 1H-pyrazolo[3,4-b]pyridine core stands out as a "privileged scaffold." Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.[4][5] The specific fragment, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine , represents a synthetically versatile and strategically "poised" starting point for an FBDD campaign. Its di-halogenated structure provides two distinct and chemically addressable vectors for rapid analogue synthesis and structure-guided optimization.[6]

This guide provides a detailed overview and actionable protocols for leveraging this compound in a typical FBDD workflow, from initial library inclusion and hit identification to subsequent hit-to-lead elaboration.

Part 1: The Rationale for Inclusion in a Fragment Library

The selection of fragments is a critical determinant of an FBDD campaign's success. This compound (Molecular Formula: C₆H₃BrClN₃, Molecular Weight: 232.47 g/mol ) is an ideal candidate for inclusion based on several key criteria.[6]

  • Rule of Three Compliance: It adheres to the general guidelines for fragment-like molecules (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

  • Structural Rigidity and Information Content: The bicyclic core provides a rigid framework that, upon binding, offers clear structural information for computational modeling and structure-based design.

  • Known Biological Relevance: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of numerous kinase inhibitors, with the pyrazole moiety often acting as a crucial hydrogen bond donor/acceptor at the hinge region of the kinase ATP-binding site.[1][4]

  • Synthetic Tractability: The presence of a bromine atom at the C5 position and a chlorine atom at the C4 position offers orthogonal handles for chemical elaboration. These sites are amenable to a wide range of well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic and predictable addition of new chemical groups to "grow" the fragment into a potent lead compound.[6]

Part 2: The FBDD Workflow: From Screening to Hit Validation

Once the fragment library containing this compound is assembled, a tiered screening approach is employed to identify and validate hits. Biophysical methods are essential due to the weak binding affinities typical of fragments.[7][8]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Orthogonal Validation cluster_2 Phase 3: Structural Characterization A Fragment Library (incl. 5-Bromo-4-chloro- 1H-pyrazolo[3,4-b]pyridine) B High-Throughput Biophysical Screen (e.g., DSF / TSA) A->B ~1000 Fragments C Initial Hit List B->C Identify Stabilizing Fragments D Secondary Screen (e.g., SPR or MST) C->D Validate direct binding E Confirmed Hit List (Binding & Affinity Data) D->E F Structural Biology (X-ray Crystallography or NMR) E->F Determine Binding Mode G Fragment-Target Co-crystal Structure F->G H Structure-Guided Hit-to-Lead Optimization G->H Guide Chemical Elaboration

Caption: FBDD cascade for this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.

Objective: To identify fragments that thermally stabilize the target protein.

Materials:

  • Purified target protein (e.g., a protein kinase) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt-curve analysis.

Methodology:

  • Prepare Master Mix: For a 20 µL final reaction volume, prepare a master mix containing the target protein and SYPRO Orange dye (diluted to 5x final concentration).

  • Compound Plating: Dispense 0.2 µL of the 100 mM fragment stock solution into the assay plate wells using an acoustic dispenser. This results in a final fragment concentration of 1 mM with 1% DMSO. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19.8 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly (1000 rpm, 1 min) to mix and remove bubbles.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt-curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tₘ is the inflection point of the curve, often calculated by fitting the data to a Boltzmann equation. A fragment is considered a "hit" if it induces a significant positive thermal shift (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2 standard deviations of the controls or a fixed cutoff (e.g., > 1.5 °C).

Expected Outcome: this compound, if it binds to the target, will increase the Tₘ of the protein.

ParameterDMSO Control (Hypothetical)Fragment Hit (Hypothetical)
Target Protein Conc.2 µM2 µM
Fragment Conc.01 mM
Tₘ45.2 °C47.5 °C
ΔTₘ N/A +2.3 °C
Table 1: Hypothetical DSF Data for a Fragment Hit.
Protocol 2: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding kinetics and affinity. It serves as an excellent orthogonal method to validate hits from a primary screen like DSF.[7]

Objective: To confirm direct binding of the fragment to the target and determine its binding affinity (Kₖ).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Purified target protein.

  • This compound serial dilutions in running buffer (e.g., 1000 µM down to 15.6 µM).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rₘₐₓ) suitable for fragment screening. A reference flow cell should be activated and blocked without protein to allow for reference subtraction.

  • Binding Analysis: Inject a series of concentrations of the fragment over the target and reference flow cells. Use a sufficiently long association time to approach steady state and a long dissociation time to observe the off-rate.

  • Data Processing: Double-reference subtract the sensorgram data (by subtracting the reference channel data and a buffer-only injection).

  • Affinity Determination: Plot the response at steady state against the fragment concentration. Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kₖ). For fragments, Kₖ values are typically in the high micromolar to millimolar range.

Expected Outcome: A concentration-dependent binding response will be observed, confirming a direct interaction. The Kₖ value provides a quantitative measure of binding strength. A hypothetical Kₖ of 450 µM would be typical for an initial fragment hit.

Part 3: Structure-Guided Elaboration of the Fragment Hit

The true power of the this compound fragment is realized after its binding mode is determined, typically via X-ray crystallography. The co-crystal structure reveals the precise orientation of the fragment in the binding pocket and highlights unoccupied adjacent pockets that can be targeted for affinity improvement.

The chloro and bromo substituents are key "growth vectors" for chemical elaboration.[6]

Elaboration_Strategy cluster_0 Initial Fragment Hit cluster_1 Vector 1: C4 Position (Cl) cluster_2 Vector 2: C5 Position (Br) A 5-Bromo-4-chloro- 1H-pyrazolo[3,4-b]pyridine (KD = 450 µM) B Suzuki Coupling (Arylboronic acids) A->B Pd(PPh₃)₄, Na₂CO₃ C Buchwald-Hartwig Amination (Amines) A->C Pd₂(dba)₃, BINAP, NaOtBu E Suzuki Coupling (Heteroarylboronic acids) A->E Pd(dppf)Cl₂, K₂CO₃ F Sonogashira Coupling (Alkynes) A->F Pd(PPh₃)₂Cl₂, CuI, Et₃N D C4-Arylated/Aminated Analogues (Targeting Hydrophobic Pocket) B->D C->D H Optimized Lead Compound (KD < 100 nM) D->H G C5-Substituted Analogues (Targeting Solvent-Exposed Region) E->G F->G G->H

Caption: Synthetic elaboration strategy from the core fragment.
Protocol 3: Synthetic Elaboration via Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a representative method for elaborating the fragment by forming a new carbon-carbon bond at the C4 position, displacing the chlorine atom.

Objective: To synthesize a small library of C4-arylated analogues to probe a nearby hydrophobic pocket identified from structural data.

Materials:

  • This compound (1 equivalent).

  • A selection of arylboronic acids (e.g., phenylboronic acid, 3-methoxyphenylboronic acid) (1.2 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Base (e.g., 2M aqueous Na₂CO₃, 3 equivalents).

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).

  • Inert atmosphere supplies (Nitrogen or Argon).

Methodology:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound, the chosen arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add the degassed dioxane/water solvent mixture, followed by the degassed aqueous sodium carbonate solution.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. This typically takes 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-4-aryl-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

This process can be repeated with different boronic acids to rapidly generate a set of analogues for Structure-Activity Relationship (SAR) studies. Subsequent coupling at the C5-bromo position can be performed to explore additional vectors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed starting point for FBDD. Its combination of a biologically relevant core scaffold and synthetically versatile halogenation patterns makes it an invaluable tool for medicinal chemists. By employing a systematic workflow of biophysical screening, structural biology, and targeted synthetic elaboration, researchers can efficiently translate this simple fragment into highly potent and selective lead compounds for a variety of challenging drug targets.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with reactive bromine and chlorine substituents, makes it a valuable scaffold for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The precise structural elucidation and purity assessment of this molecule are critical for ensuring the reliability and reproducibility of research and development activities. These application notes provide a comprehensive guide to the essential analytical techniques for the unambiguous characterization of this compound, offering both theoretical insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical methodologies and interpreting the resulting data.

PropertyValueSource
CAS Number 1034769-88-4[3][4][5][6]
Molecular Formula C₆H₃BrClN₃[3][5]
Molecular Weight 232.47 g/mol [5]
Appearance Solid (typically a powder)[3]
Purity Often ≥97% or ≥98% by HPLC[3][4]

Core Analytical Workflow

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. This integrated approach ensures a thorough understanding of the molecule's identity, purity, and structural integrity.

Caption: Integrated analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms within the bicyclic ring system.

Theoretical Basis for Experimental Choices
  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, we expect to observe signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts and coupling patterns will be characteristic of the substituted pyrazolo[3,4-b]pyridine core.

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, providing crucial information about the carbon skeleton and the positions of the halogen substituents.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for nitrogen-containing heterocyclic compounds due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable N-H protons.

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans are often necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: DMSO-d₆ solvent peak at ~39.52 ppm.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from related structures.[7]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide information about its elemental composition through the analysis of isotopic patterns.

Rationale for Method Selection
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing heterocyclic compounds. It typically produces protonated molecules ([M+H]⁺), which allows for the straightforward determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. The distinct isotopic pattern arising from the presence of bromine and chlorine atoms serves as a definitive confirmation of the compound's identity.

Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺). For C₆H₃BrClN₃, the expected monoisotopic mass of the neutral molecule is approximately 230.92 g/mol . The [M+H]⁺ ion will appear at m/z corresponding to this mass plus the mass of a proton.

    • Analyze the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Principles of Method Development
  • Reversed-Phase Chromatography: This is the most common mode of HPLC for the analysis of moderately polar organic molecules. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Mobile Phase Selection: A mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used. The organic solvent content is adjusted to achieve optimal retention and separation. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape for basic compounds like pyrazolopyridines.

  • UV Detection: The conjugated aromatic system of this compound allows for sensitive detection using a UV-Vis detector.

Protocol for HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated for parameters such as linearity, precision, and accuracy as per ICH guidelines.[8]

Advanced Structural Characterization

For an unequivocal confirmation of the three-dimensional structure and for providing reference-grade analytical data, the following techniques can be employed.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the absolute, unambiguous determination of the molecular structure in the solid state.[9]

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Br/C-Cl stretching vibrations.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a controlled oxygen atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Analysis: The experimental percentages of C, H, and N are compared to the calculated theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

References

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in the synthesis of TBK1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Potent TBK1 Inhibitors Using the 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

TANK-binding kinase 1 (TBK1) has emerged as a critical node in innate immunity, inflammation, and oncogenesis, making it a high-priority target for therapeutic intervention.[1][2] The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design, adept at forming key hydrogen bond interactions within the ATP-binding site. This document provides a detailed guide on the strategic utilization of this compound as a versatile starting material for the synthesis of potent and selective TBK1 inhibitors. We will dissect the underlying chemical logic, provide step-by-step synthetic protocols, and discuss structure-activity relationship (SAR) insights that enable the rational design of next-generation therapeutics.

The Rationale: TBK1 as a Therapeutic Target

TBK1 is a noncanonical IκB kinase (IKK) that plays a central role in coordinating signaling pathways essential for innate immunity, neuroinflammation, and autophagy.[1][3] It functions as a key kinase linking upstream pattern recognition receptors, such as Toll-like receptors (TLRs) and the STING (stimulator of interferon genes) protein, to downstream transcription factors.[1][4] Upon activation, TBK1 phosphorylates interferon regulatory factors (IRF3 and IRF7), leading to their dimerization, nuclear translocation, and the subsequent induction of type I interferons (IFN-I) and other pro-inflammatory genes.[1][5][6]

Dysregulation of the TBK1 pathway is implicated in a range of human diseases, including autoimmune disorders, inflammation-related diseases, and various cancers.[4][7][8] This central role makes TBK1 an attractive, albeit challenging, therapeutic target. The development of selective small molecule inhibitors is crucial not only for potential clinical applications but also as chemical probes to further elucidate the complex biology of TBK1.[1][2]

TBK1 Signaling Pathway Overview

TBK1_Signaling Diagram 1: Simplified TBK1 Signaling Cascade cluster_upstream Upstream Activation cluster_adaptor Adaptor & Kinase cluster_downstream Downstream Effectors TLRs TLRs / RLRs TBK1 TBK1 TLRs->TBK1 via adaptors cGAS cGAS STING STING cGAS->STING DNA Cytosolic DNA DNA->cGAS STING->TBK1 IRF3 IRF3 / IRF7 TBK1->IRF3 P NFkB NF-κB TBK1->NFkB P IFN Type I IFN Production (IFN-α, IFN-β) IRF3->IFN Inflammation Inflammatory Genes NFkB->Inflammation

Caption: Simplified TBK1 Signaling Cascade.

The Chemical Strategy: Leveraging the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and has proven to be an exceptional "hinge-binding" scaffold for kinase inhibitors.[9][10] The pyrazole nitrogen and the adjacent N-H group can form critical hydrogen bonds with the backbone residues of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

The choice of This compound as the starting material is a strategic one, rooted in modern synthetic chemistry. The distinct reactivity of the chloro and bromo substituents allows for orthogonal, site-selective functionalization.

  • C4-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of various amine side chains which can interact with key residues like the hinge region.

  • C5-Bromo Position: This position is ideal for palladium-catalyzed C-C cross-coupling reactions, such as the Suzuki or Stille reaction. This enables the installation of diverse aryl or heteroaryl groups that can extend into the solvent-exposed region of the binding pocket, providing opportunities to enhance potency and modulate physicochemical properties.

This dual-handle approach provides a robust platform for systematically exploring structure-activity relationships (SAR) and optimizing compounds for potency, selectivity, and drug-like properties.

General Synthetic Workflow

Synthetic_Workflow Diagram 2: Overall Synthetic and Evaluation Workflow Start 5-Bromo-4-chloro- 1H-pyrazolo[3,4-b]pyridine Protect Step 1: N-H Protection (e.g., SEM-Cl) Start->Protect C4_Mod Step 2: C4-Position Coupling (e.g., Buchwald-Hartwig) Protect->C4_Mod C5_Mod Step 3: C5-Position Coupling (e.g., Suzuki) C4_Mod->C5_Mod Deprotect Step 4: Deprotection C5_Mod->Deprotect Final Final TBK1 Inhibitor Deprotect->Final Bio_Eval Biological Evaluation (Kinase & Cell Assays) Final->Bio_Eval

Caption: Overall Synthetic and Evaluation Workflow.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the functionalization of the pyrazolo[3,4-b]pyridine core, as described in the medicinal chemistry literature.[1]

General Reaction Scheme

Reaction_Scheme Diagram 3: Representative Synthetic Route SM Start r1 Step 1 SEM-Cl, NaH DMF, 0 °C to rt SM->r1 P Protect r2 Step 2 R1-NH2, Pd2(dba)3 Xantphos, Cs2CO3 Dioxane, 100 °C P->r2 C4 C4-Amine r3 Step 3 R2-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O 90 °C C4->r3 C5 C5-Aryl r4 Step 4 TFA or HCl DCM C5->r4 Final Final Product r1->P r2->C4 r3->C5 r4->Final

Caption: Representative Synthetic Route.

Protocol 3.1: N-H Protection of the Pyrazole Ring
  • Causality: The pyrazole N-H is acidic and nucleophilic, which can interfere with subsequent cross-coupling reactions by coordinating to the palladium catalyst or reacting with bases. Protection, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is essential for clean and high-yielding reactions. The SEM group is stable to the conditions of both Buchwald-Hartwig and Suzuki couplings but can be readily removed under acidic conditions.

  • Step-by-Step Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

    • Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected intermediate.

Protocol 3.2: C4-Position Functionalization (Buchwald-Hartwig Amination)
  • Causality: This palladium-catalyzed C-N cross-coupling reaction is a highly efficient method for installing the amine (R1-NH2) moiety. The choice of ligand (e.g., Xantphos) is critical for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) is used to facilitate the catalytic cycle.

  • Step-by-Step Procedure:

    • To a reaction vial, add the N-SEM protected intermediate (1.0 eq.), the desired primary or secondary amine (1.5 eq.), cesium carbonate (2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq.), and Xantphos (0.1 eq.).

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vial and heat the reaction mixture to 100-110 °C for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the C4-aminated intermediate.

Protocol 3.3: C5-Position Functionalization (Suzuki Coupling)
  • Causality: The Suzuki coupling is a robust and versatile method for forming C-C bonds between the C5-bromo position and an aryl/heteroaryl boronic acid or ester (R2-B(OH)2). The Pd(dppf)Cl2 catalyst is effective for this type of transformation, and an aqueous base (e.g., K2CO3 or Na2CO3) is required for the transmetalation step.

  • Step-by-Step Procedure:

    • In a microwave vial or Schlenk flask, combine the C4-aminated intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K2CO3, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq.).

    • Evacuate and backfill the vessel with nitrogen or argon.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vessel and heat to 90-100 °C for 2-6 hours (or use microwave irradiation, e.g., 120 °C for 30 min).

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify by flash column chromatography to obtain the fully substituted, protected product.

Protocol 3.4: Final Deprotection
  • Causality: The SEM group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an inert solvent efficiently cleaves the protecting group to reveal the final N-H, which is often crucial for activity.

  • Step-by-Step Procedure:

    • Dissolve the purified, protected product (1.0 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq.) or a 4M solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If TFA was used, co-evaporate with DCM or methanol to remove residual acid.

    • Purify the final compound by preparative HPLC or by trituration/recrystallization to yield the desired TBK1 inhibitor.

Structure-Activity Relationship (SAR) and Biological Data

Systematic modification at the C4 and C5 positions has led to the discovery of highly potent TBK1 inhibitors. A study by Sun et al. (2022) provides excellent insights into the SAR of this scaffold.[1]

Compound IDR¹ (at C4)R² (at C5)TBK1 IC₅₀ (nM)
Hit (15a) 3-fluoro-4-methoxyaniline4-methyl-1H-pyrazol-1-yl83% inhib. @ 10 µM
15i 3-fluoro-4-methoxyaniline1-methyl-1H-pyrazol-4-yl8.5
15t 3-fluoro-4-morpholinoaniline1-methyl-1H-pyrazol-4-yl0.8
15y 3-fluoro-4-(4-methylpiperazin-1-yl)aniline1-methyl-1H-pyrazol-4-yl0.2
Data synthesized from Sun et al., J Enzyme Inhib Med Chem, 2022.[1][3]

Key SAR Insights:

  • C4 Position (R¹): Introduction of a substituted aniline moiety is critical for activity. The presence of small, polar groups on the aniline, such as a morpholine or methylpiperazine, extending into the solvent region, dramatically increases potency. This is exemplified by the progression from 15i (8.5 nM) to 15t (0.8 nM) and ultimately 15y (0.2 nM).[1]

  • C5 Position (R²): A compact, nitrogen-containing heterocycle like methyl-pyrazole appears to be optimal for this series. This group likely engages in favorable interactions in a specific sub-pocket of the ATP-binding site.

Protocol for Biological Evaluation

In Vitro TBK1 Kinase Assay (Biochemical)
  • Objective: To determine the direct inhibitory activity (IC₅₀) of a compound against the purified TBK1 enzyme.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant human TBK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase assay buffer.

    • Test compounds are added in a series of dilutions (e.g., 10-point, 3-fold dilutions).

    • The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 60 min) at room temperature.

    • The reaction is stopped by adding a solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and an APC-labeled anti-biotin antibody.

    • After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. The reference compounds BX795 and MRT67307 can be used as positive controls.[1]

Cell-Based Target Engagement Assay
  • Objective: To confirm that the compound inhibits TBK1 activity within a cellular context.

  • Methodology: Measure the inhibition of downstream signaling in a relevant cell line, such as THP-1 (human monocytic cells) or RAW264.7 (murine macrophages).[1][3]

  • Procedure:

    • Plate cells (e.g., THP-1 cells) and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the TBK1 pathway using a specific agonist (e.g., poly(I:C) for TLR3, or cGAMP for STING).

    • After a defined stimulation period (e.g., 4-6 hours), lyse the cells.

    • Analyze the cell lysates by Western blotting for the phosphorylation of IRF3 (at Ser396) or by qPCR for the induction of IFN-β mRNA.[1]

    • A dose-dependent decrease in p-IRF3 levels or IFN-β mRNA expression indicates successful target engagement.

Conclusion

This compound is a powerful and versatile building block for the discovery of novel TBK1 inhibitors. Its orthogonally addressable C4 and C5 positions allow for the rapid and systematic exploration of chemical space through robust cross-coupling methodologies. The protocols and SAR insights outlined in this guide provide a solid foundation for researchers aiming to design and synthesize potent and selective TBK1 inhibitors for applications in oncology, immunology, and other fields. The remarkable potency achieved with this scaffold, reaching the sub-nanomolar range, underscores its value in modern drug discovery campaigns.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are crucial building blocks in drug discovery, known for their roles as kinase inhibitors and other therapeutic agents.[1][2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most common challenges encountered during the synthesis of this compound and its precursors.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can stem from multiple factors throughout the synthetic process. A systematic approach is the best way to identify and resolve the root cause.

Causality and Recommended Actions:

  • Purity of Starting Materials: The synthesis of the pyrazolo[3,4-b]pyridine core is highly sensitive to the quality of the precursors, such as substituted 5-aminopyrazoles or 2-chloronicotinaldehydes.[1][5] Impurities can act as catalyst poisons or participate in side reactions, consuming valuable reagents.

    • Protocol: Before starting, verify the purity of your reagents using NMR or LC-MS. If necessary, purify starting materials by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: The formation of the bicyclic system is often a multi-step process involving condensation, cyclization, and aromatization, each with its own optimal conditions.

    • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[5] While alcohols like ethanol are common, aprotic polar solvents like DMF or dioxane may be necessary for certain steps, particularly halogenation or coupling reactions.[6][7] A solvent screen is highly recommended.

    • Temperature and Time: Many cyclization reactions require heat to overcome activation energy barriers.[7] However, excessive heat or prolonged reaction times can lead to product degradation. Monitor the reaction's progress meticulously using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[5]

    • Catalyst Choice: Acidic catalysts (e.g., acetic acid, p-TsOH) are frequently used to promote condensation and cyclization.[8] In some modern methods, Lewis acids or metal catalysts are employed for specific transformations.[5][9] Ensure the catalyst is active and used at the correct loading.

  • Inefficient Workup and Purification: The product may be lost during extraction or purification. The polar nature of the pyrazolopyridine core can lead to challenges.

    • Protocol: During aqueous workup, ensure the pH is adjusted correctly to keep your product in the organic phase. Multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) are recommended.[7] For purification, column chromatography on silica gel is standard, but the choice of eluent is critical. A gradient of hexane/ethyl acetate is a good starting point.[5]

Logical Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting poor yields.

low_yield_troubleshooting cluster_optimization Reaction Optimization start Low Yield Observed check_purity Verify Starting Material Purity (NMR/LC-MS) start->check_purity is_pure Materials Pure? check_purity->is_pure purify_sm Purify Starting Materials is_pure->purify_sm No optimize_rxn Optimize Reaction Conditions is_pure->optimize_rxn Yes purify_sm->check_purity screen_solvent Screen Solvents (e.g., EtOH, DMF, Dioxane) optimize_rxn->screen_solvent opt_temp_time Optimize Temperature & Time (Monitor by TLC) screen_solvent->opt_temp_time opt_catalyst Vary Catalyst/Loading (Acidic vs. Lewis Acid) opt_temp_time->opt_catalyst check_workup Review Workup & Purification Protocol opt_catalyst->check_workup is_workup_ok Workup Optimized? check_workup->is_workup_ok improve_extraction Adjust pH, Perform Multiple Extractions is_workup_ok->improve_extraction No success Yield Improved is_workup_ok->success Yes refine_chromatography Refine Chromatography (Eluent Gradient, Stationary Phase) improve_extraction->refine_chromatography refine_chromatography->success

Caption: A decision tree for systematically troubleshooting low reaction yields.

Question 2: I'm observing significant impurity formation. How can I identify and minimize side products?

Impurity profiles can reveal much about what's happening in your reaction flask. The most common side products in pyrazolo[3,4-b]pyridine synthesis are regioisomers and products of incomplete or over-halogenation.

Causality and Recommended Actions:

  • Formation of Regioisomers: When using unsymmetrical precursors, such as a substituted 5-aminopyrazole reacting with an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.[8][10] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the different nitrogen atoms in the aminopyrazole.

    • Strategy: Carefully select your synthetic route. The Gould-Jacobs reaction, for instance, which uses diethyl 2-(ethoxymethylene)malonate, proceeds through a symmetrical intermediate, avoiding regioselectivity issues in the pyridine ring formation.[8][10] If isomers are unavoidable, meticulous column chromatography is required for separation.[5]

  • Incomplete or Multiple Halogenations: The bromination and chlorination steps must be carefully controlled.

    • Incomplete Reaction: Insufficient halogenating agent (e.g., NBS, NCS, POCl₃) or suboptimal temperature can lead to unreacted starting material.

    • Over-halogenation: The pyrazolopyridine ring has multiple positions susceptible to electrophilic attack. Using an excess of the halogenating agent or overly harsh conditions can lead to di- or tri-halogenated species.

    • Protocol: Use a stoichiometric amount of the halogenating agent (typically 1.0-1.2 equivalents). Add the reagent portion-wise at a controlled temperature (e.g., 0 °C or room temperature) and monitor the reaction closely by TLC or LC-MS.

  • N-Alkylation/Arylation: The pyrazole moiety has two nitrogen atoms (N1 and N2) that can undergo side reactions like alkylation if electrophilic species are present, especially under basic conditions.[11][12]

    • Strategy: If your synthesis involves protecting groups, ensure they are robust to the reaction conditions. If N-alkylation is a persistent issue, consider using a starting material where one of the pyrazole nitrogens is already substituted (e.g., 1-phenyl-5-aminopyrazole).

Frequently Asked Questions (FAQs)

What is the most common synthetic route to achieve the this compound structure?

A highly effective and common strategy involves a multi-step sequence that builds the pyridine ring onto a pre-existing pyrazole, a method known as the Gould-Jacobs reaction .[8][10]

  • Step 1: Condensation: A substituted 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. This forms an enamine intermediate.

  • Step 2: Thermal Cyclization: The intermediate is heated, typically in a high-boiling solvent like diphenyl ether, to induce cyclization, forming a 4-hydroxy-pyrazolo[3,4-b]pyridine derivative.

  • Step 3: Chlorination: The resulting 4-hydroxy group is converted to the 4-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃).[13]

  • Step 4: Bromination: The final bromination at the C5 position is typically achieved via electrophilic aromatic substitution using N-Bromosuccinimide (NBS).

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Workup & Purification start Start: 3-Aminopyrazole Derivative step1 Step 1: Condensation (Gould-Jacobs Reaction) start->step1 step2 Step 2: Thermal Cyclization (e.g., Diphenyl Ether, Heat) step1->step2 step3 Step 3: Chlorination (e.g., POCl3) step2->step3 step4 Step 4: Bromination (e.g., NBS) step3->step4 workup Aqueous Workup (Quench, Neutralize, Extract) step4->workup drying Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Purification (Silica Gel Chromatography) concentration->chromatography final_product Final Product: 5-Bromo-4-chloro-1H- pyrazolo[3,4-b]pyridine chromatography->final_product

Caption: A typical workflow for the synthesis and purification of the target compound.

How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring.[7]

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate) is generally effective. Start with a ratio of around 3:1 to 1:1 (Hexane:EtOAc) and adjust as needed to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: The pyrazolo[3,4-b]pyridine ring system is UV active due to its aromaticity. You can visualize the spots under a UV lamp at 254 nm, where they will appear as dark spots.[6] Staining with iodine vapor can also be used for visualization.[5]

What are the key parameters for successful purification by column chromatography?

Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity.[5]

ParameterRecommendationRationale
Stationary Phase Silica Gel (200-400 mesh)Standard choice for most organic compounds, providing good resolving power.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration. This ensures that non-polar impurities elute first, followed by your product, and finally any highly polar baseline impurities.
Column Loading Dry LoadingAdsorbing your crude product onto a small amount of silica gel before loading it onto the column often results in better separation and sharper bands compared to wet loading in solvent.
Fraction Collection Small, Regular FractionsCollect small fractions and analyze them by TLC to identify and combine the pure product fractions, avoiding cross-contamination.

References

Technical Support Center: Purification of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a common building block in the development of kinase inhibitors and other therapeutic agents.[1] The unique electronic properties conferred by the di-halogen substitution present specific, yet manageable, purification challenges. This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format.

Section 1: Core Purification Challenges & FAQs

This section addresses the most frequently encountered issues during the purification of this compound and its derivatives.

FAQ 1: My crude product is a complex mixture. What are the likely impurities I need to remove?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For a typical synthesis involving the cyclization of a hydrazine with a halogenated pyridine precursor, followed by further halogenation, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual di-halogenated pyridine precursors or the corresponding aminopyrazole can be present.

  • Reagents and Byproducts: Reagents from halogenation steps, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and their byproduct, succinimide, are common. If DMF was used as a solvent, traces might remain.[1][2]

  • Regioisomers: Depending on the substitution pattern of your precursors, the formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis.

  • Over- or Under-halogenated Species: The reaction may yield species with incorrect halogenation patterns, such as a di-bromo or di-chloro analog, or a mono-halogenated starting material.

  • Hydrolysis or Solvolysis Products: The chloro-substituent, in particular, can be susceptible to nucleophilic displacement by water or alcohol solvents under certain conditions, leading to hydroxy- or alkoxy- impurities.

A logical first step is to obtain a proton NMR of your crude material and compare it to the expected spectrum of your product. Look for characteristic signals of common laboratory solvents and reagents.[3][4]

FAQ 2: I'm struggling with column chromatography. My compound either doesn't move from the baseline or comes out with impurities. What should I do?

Answer: This is a common issue. The pyrazolopyridine core is polar, but the halogen atoms add lipophilicity, placing these molecules in an intermediate polarity range that can make separation tricky. Here is a systematic approach to optimizing your column chromatography:

1. Re-evaluate Your Solvent System with TLC: The power of Thin Layer Chromatography (TLC) for method development cannot be overstated.[5]

  • Start with a Standard System: A gradient of ethyl acetate in hexanes is the most common starting point for compounds of this type.[6]

  • Increase Polarity: If your compound remains at the baseline (Rf = 0), you need a more polar eluent. A mixture of dichloromethane (DCM) and methanol is a good next choice. Start with 1-2% methanol in DCM and gradually increase the concentration.

  • Address Tailing/Streaking: The basic nitrogen atoms in the pyridine and pyrazole rings can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide in the methanol portion of your eluent, can significantly improve peak shape.[7]

2. Consider the Stability on Silica Gel: Halogenated heterocycles can sometimes be unstable on silica gel.[8]

  • Perform a Stability Test: Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots appearing, your compound may be degrading.

  • Deactivate the Silica: If you suspect degradation, you can use deactivated silica gel. This can be prepared by adding a small percentage of water or triethylamine to the silica slurry before packing the column.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Polarity of CompoundRecommended Solvent SystemComments
Low to Medium Polarity10-50% Ethyl Acetate in HexanesA good starting point for many derivatives.
Medium to High Polarity1-10% Methanol in DichloromethaneEffective for more polar compounds.
Basic Compounds5% Methanol (+1% NH4OH) in DCMThe base helps to prevent peak tailing.

3. Optimize Loading Technique:

  • Dry Loading: For compounds with poor solubility in the initial column solvent, dry loading is highly recommended. Dissolve your crude product in a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[8]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, often underutilized, technique that can yield material of very high purity.[9][10]

FAQ 3: I can't find a good single solvent for recrystallization. What is a systematic way to screen for a suitable solvent system?

Answer: Finding the right solvent is key. The ideal solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[10][11] Pyridine and its fused ring analogs can sometimes be challenging to crystallize.[12]

Step-by-Step Solvent Screening Protocol:

  • Initial Solubility Tests: Place a small amount of your crude solid (a few milligrams) into several small test tubes.

  • Add Potential Solvents: To each tube, add a common solvent from different chemical classes (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water).

  • Observe at Room Temperature: Agitate the tubes. A good candidate solvent will not dissolve the solid at this stage.[11]

  • Heat Gently: Heat the tubes that showed poor room temperature solubility. If the solid dissolves completely upon heating, you have a potential single-solvent system.

  • Cool Down: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a successful system.

Two-Solvent Recrystallization: If no single solvent works, a two-solvent system is an excellent alternative.[13]

  • Find a "soluble" solvent that dissolves your compound at room temperature.

  • Find a "miscible anti-solvent" in which your compound is insoluble.

  • Dissolve your compound in the minimum amount of the hot "soluble" solvent.

  • While hot, add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the hot "soluble" solvent to make the solution clear again.

  • Allow the solution to cool slowly.

Table 2: Common Solvent Pairs for Two-Solvent Recrystallization

"Soluble" Solvent"Anti-solvent"
DichloromethaneHexanes
Ethyl AcetateHexanes
AcetoneWater
EthanolWater
Tetrahydrofuran (THF)Hexanes

Section 3: Visual Workflow and Troubleshooting Guides

The following diagrams provide a visual representation of a typical purification workflow and a decision tree for troubleshooting common purification problems.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Methods cluster_final Final Analysis & Product crude Crude Product tlc TLC Analysis crude->tlc Spot nmr Crude NMR crude->nmr Dissolve column Column Chromatography tlc->column Develop Method recryst Recrystallization tlc->recryst Assess Purity nmr->column Assess Impurities fractions Combine Pure Fractions column->fractions pure_nmr Purity NMR / LC-MS recryst->pure_nmr Filter & Dry evap Evaporate Solvent fractions->evap evap->pure_nmr pure_prod Pure Product pure_nmr->pure_prod

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree

TroubleshootingTree cluster_col Column Chromatography Issues cluster_recryst Recrystallization Issues start Problem with Purification q_rf Poor separation on TLC? start->q_rf q_streak Streaking/Tailing on TLC? start->q_streak q_no_elution Compound stuck on column? start->q_no_elution q_no_crystals No crystals forming? start->q_no_crystals q_oiling_out Product oiling out? start->q_oiling_out ans_rf1 Try different solvent systems (e.g., DCM/MeOH) q_rf->ans_rf1 Yes ans_rf2 Check for degradation on silica (2D TLC) q_rf->ans_rf2 Yes ans_streak Add 0.1-1% Triethylamine or NH4OH to eluent q_streak->ans_streak Yes ans_no_elution Increase eluent polarity drastically (e.g., 10-20% MeOH in DCM) q_no_elution->ans_no_elution Yes ans_no_crystals1 Scratch inside of flask with glass rod q_no_crystals->ans_no_crystals1 Yes ans_no_crystals2 Add a seed crystal q_no_crystals->ans_no_crystals2 Yes ans_no_crystals3 Concentrate solution by boiling off some solvent q_no_crystals->ans_no_crystals3 Yes ans_oiling_out1 Re-heat to dissolve oil, then cool more slowly q_oiling_out->ans_oiling_out1 Yes ans_oiling_out2 Add more of the 'soluble' solvent q_oiling_out->ans_oiling_out2 Yes

Caption: A decision tree for troubleshooting common issues in chromatography and recrystallization.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors to treatments for neurodegenerative diseases.[1][2] However, their synthesis is not without challenges, often leading to side reactions that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during the synthesis of these valuable compounds.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-b]pyridine

A common frustration in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis is a disappointingly low yield or even the complete absence of the desired product.[3] This can arise from several factors:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in competing side reactions.[3]

    • Recommendation: Always ensure the high purity of your starting materials. If there is any doubt, it is advisable to purify them by recrystallization or chromatography before use.[3]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success.

    • Recommendation: The literature suggests that certain catalysts are particularly effective.[3] It is also important to optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to unwanted side products.

  • Solvent Effects: The solvent not only dissolves the reactants but also plays a key role in the reaction kinetics.

    • Recommendation: The choice of solvent should be carefully considered based on the specific reaction. Acetic acid is a common choice, often used at reflux temperatures.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to either an incomplete reaction or the degradation of the product.[3]

    • Recommendation: The ideal temperature can vary, with some syntheses proceeding at room temperature while others require heating.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction.[3]

Issue 2: Formation of a Mixture of Regioisomers

The synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials, is often plagued by the formation of regioisomers.[3][4] This complicates the purification process and reduces the yield of the desired isomer.

  • Controlling Regioselectivity:

    • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity. For instance, in reactions involving an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[4]

    • Reaction Conditions: The choice of catalyst and solvent can also influence the regioselectivity.[3] A thorough literature search for reactions similar to your target molecule is highly recommended.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[3] The key to a successful separation is the selection of the appropriate eluent system. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate.[3]

Issue 3: Dimerization of Aminopyrazole Starting Material

A potential side reaction that can significantly reduce the yield of the desired product is the dimerization of the 5-aminopyrazole starting material. This is particularly relevant in copper-promoted reactions.

  • Mechanism: Under certain conditions, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[5]

  • Mitigation Strategies:

    • Careful Control of Reaction Conditions: The choice of catalyst and reaction atmosphere is crucial. The dimerization is often promoted by copper catalysts in the presence of air.[5]

    • Protecting Groups: In some cases, temporary protection of the reactive sites on the aminopyrazole can prevent dimerization.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding side reactions in pyrazolo[3,4-b]pyridine synthesis.

What are the most common synthetic strategies for pyrazolo[3,4-b]pyridines?

There are two primary strategies for constructing the pyrazolo[3,4-b]pyridine core:

  • Pyridine ring formation onto a pre-existing pyrazole ring: This is a widely used approach that typically involves the reaction of a 3-aminopyrazole derivative with a 1,3-bis-electrophile.[4][6]

  • Pyrazole ring construction on a pre-existing pyridine ring: This method offers an alternative route to the desired scaffold.[6]

How does the nature of the 1,3-bis-electrophile affect the reaction?

The choice of the 1,3-bis-electrophile is critical and can influence both the reaction outcome and the potential for side reactions. Common choices include:

  • 1,3-Dicarbonyl Compounds: These are frequently used, and the reaction mechanism generally involves a condensation reaction.[4]

  • α,β-Unsaturated Ketones (Michael Acceptors): These react in a similar fashion to 1,3-dicarbonyls, typically through a Michael addition followed by cyclization.[4]

  • Diethyl 2-(ethoxymethylene)malonate (Gould-Jacobs Reaction): This reagent is often used to synthesize 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines.[4]

What is the role of tautomerism in pyrazolo[3,4-b]pyridine synthesis?

Pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and the 2H-tautomer. Computational studies have shown that the 1H-tautomer is significantly more stable.[4] While this tautomerism might seem to complicate syntheses, the energetic preference for the 1H-form generally simplifies the product landscape.

Can N-alkylation of the pyrazole ring be a side reaction?

Yes, N-alkylation of the pyrazole ring can be a significant side reaction, especially when alkylating agents are present. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either, often leading to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions (base, solvent).[7][8]

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate a typical reaction mechanism and a troubleshooting workflow.

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reactions A 5-Aminopyrazole C Intermediate Adduct A->C Nucleophilic Attack E Aminopyrazole Dimer A->E Dimerization B 1,3-Dicarbonyl B->C D Pyrazolo[3,4-b]pyridine C->D Cyclization & Dehydration F Regioisomer C->F Alternative Cyclization

Caption: Generalized reaction scheme for pyrazolo[3,4-b]pyridine synthesis.

G Start Low Yield or Complex Mixture Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Purity->Conditions Pure Purify Purify Starting Materials Purity->Purify Impure TLC Monitor by TLC Conditions->TLC Regio Address Regioisomer Formation Chromatography Separate Isomers by Chromatography Regio->Chromatography TLC->Regio Multiple Products Success Improved Yield and Purity TLC->Success Clean Reaction Chromatography->Success

Caption: Troubleshooting workflow for low yield and product impurity issues.

Quantitative Data Summary

The following table provides a general overview of how different factors can influence the outcome of pyrazolo[3,4-b]pyridine synthesis. The values are illustrative and can vary significantly based on the specific substrates and reaction conditions.

ParameterCondition 1Condition 2Expected Outcome
Catalyst Acidic (e.g., AcOH)Basic (e.g., piperidine)Altered regioselectivity and reaction rate
Solvent Protic (e.g., EtOH)Aprotic (e.g., DMF)Can affect solubility and reaction mechanism
Temperature Room TemperatureRefluxHigher temperatures can increase reaction rates but may also promote side reactions

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is a representative example and may require optimization for your specific substrates.

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Perform a liquid-liquid extraction with CHCl₃ and water.

  • Separate the organic layer, and wash the aqueous layer twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[9]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of pyrazolo[3,a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important heterocyclic scaffold. The inherent electronic properties and coordinating ability of the pyrazolo[3,4-b]pyridine core can present unique challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve successful reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am attempting a Buchwald-Hartwig amination with a 4-halo-pyrazolo[3,4-b]pyridine and a primary aliphatic amine, but I am observing very low conversion of my starting material, even after prolonged reaction times at 100 °C. What are the likely causes and how can I improve my yield?

Answer:

Low or no product formation in the Buchwald-Hartwig amination of pyrazolo[3,4-b]pyridines is a common challenge that can often be traced back to catalyst inhibition or suboptimal reaction parameters. The pyrazolo[3,4-b]pyridine nucleus, being an electron-deficient and coordinating heterocycle, can actively interfere with the palladium catalyst, leading to deactivation.[1][2]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Ligand and Palladium Source: The choice of ligand is paramount. For electron-deficient heterocycles like pyrazolo[3,4-b]pyridines, sterically hindered and electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

  • Initial Recommendation: If you are using a less bulky ligand (e.g., P(o-tol)3), consider switching to a more sterically demanding biarylphosphine ligand such as XPhos, RuPhos, or a dialkylbiaryl phosphine ligand.[3][4] These ligands have demonstrated superior performance in challenging aminations.[3]

  • Palladium Pre-catalyst: The use of a well-defined pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can be advantageous over generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.[4][5] Pre-catalysts often lead to more consistent and reproducible results by ensuring efficient formation of the active catalytic species.[5][6]

2. Optimize Your Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. While strong bases like NaOtBu and LHMDS are commonly used, they can sometimes lead to substrate decomposition, especially with sensitive functional groups.[5]

  • Alternative Bases: Consider screening other bases such as K3PO4 or Cs2CO3. For substrates that are particularly base-sensitive, a milder organic base like DBU could be explored, although this may require further optimization of other reaction parameters.[7][8]

3. Scrutinize Your Solvent: The solvent must be anhydrous and capable of dissolving the reagents.[5][9]

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[5][9] However, be aware that coordinating solvents can sometimes interfere with the catalyst.

  • Solvent Purity: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

4. Check Reagent Purity: Impurities in your starting materials, particularly the halo-pyrazolo[3,4-b]pyridine or the amine, can act as catalyst poisons.

  • Purification: If possible, purify your starting materials by recrystallization or column chromatography before use. Ensure the amine is free of any hydrohalide salts.

5. Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, especially for challenging substrates.[10][11][12][13] The rapid heating can often overcome activation barriers that are difficult to surpass with conventional heating.[10]

Issue 2: Observation of Significant Side Products

Question: My reaction is proceeding, but I am seeing a significant amount of a side product that appears to be the hydrodehalogenated pyrazolo[3,4-b]pyridine. What causes this and how can I suppress it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[3] This is particularly prevalent with primary amines.[3]

1. Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus β-hydride elimination.

  • Bulky Ligands: Employing bulkier ligands can sterically disfavor the conformation required for β-hydride elimination and promote reductive elimination.[3] Again, ligands like XPhos and other biarylphosphines are excellent candidates.

2. Base and Temperature Control: The choice of base and reaction temperature can also impact the extent of hydrodehalogenation.

  • Weaker Bases: In some cases, using a weaker base can slow down the deprotonation of the amine, which can in turn affect the concentration of the palladium-amido intermediate and potentially reduce the rate of β-hydride elimination.

  • Lower Temperature: Running the reaction at a lower temperature, if the reaction rate is still acceptable, can sometimes favor the desired C-N bond formation over the side reaction.

Issue 3: Catalyst Deactivation with N-Unsubstituted Pyrazolo[3,4-b]pyridines

Question: I am trying to couple an amine with a 4-iodo-1H-pyrazolo[3,4-b]pyridine, and the reaction is stalling. I suspect the unprotected N-H on the pyrazole ring is causing problems. What is the best strategy to address this?

Answer:

You are correct to be suspicious of the unprotected N-H group. The acidic proton on the pyrazole ring can react with the base, and the resulting pyrazolate anion can coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired byproducts.[14]

1. N-Protection of the Pyrazole: The most straightforward solution is to protect the pyrazole nitrogen before performing the Buchwald-Hartwig amination.

  • Protecting Groups: A variety of protecting groups can be used, such as a trityl (Tr) group, which has been shown to be effective in similar systems.[15] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

2. Use of a Milder Base: If N-protection is not feasible, experimenting with a milder base might reduce the deprotonation of the pyrazole N-H. However, this may also decrease the rate of the desired amination, so a careful balance must be found.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halide on the pyrazolo[3,4-b]pyridine ring?

A1: Generally, the reactivity follows the order: I > Br > Cl.[5] Aryl iodides are typically the most reactive, followed by bromides, while chlorides are the least reactive and often require more forcing conditions or more specialized catalyst systems.[16]

Q2: Can I run the Buchwald-Hartwig amination of pyrazolo[3,4-b]pyridines under aerobic conditions?

A2: While some robust catalyst systems have been reported to function under aerobic conditions, it is generally advisable to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[17] The active Pd(0) catalyst is susceptible to oxidation, which will lead to catalyst deactivation and lower yields.

Q3: Are there any solvents that should be avoided?

A3: Yes, chlorinated solvents and coordinating solvents like acetonitrile or pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should generally be avoided.[5]

Q4: How does temperature affect the reaction?

A4: The reaction temperature is a critical parameter. Typical temperatures range from 80-110 °C.[6] Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of sensitive substrates. For thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.[6]

Q5: What is the role of N-heterocyclic carbene (NHC) ligands in these reactions?

A5: N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphine ligands in Buchwald-Hartwig aminations.[18][19] They are strong σ-donors and form very stable bonds with palladium, which can lead to highly active and long-lived catalysts.[19] For challenging substrates like pyrazolo[3,4-b]pyridines, a Pd-NHC catalyst system could be a viable option to explore.[20][21]

Data Presentation

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale
Palladium Source Pd2(dba)3 or a G3/G4 Pre-catalystPre-catalysts offer reliability; Pd2(dba)3 is a common starting point.[4][5]
Ligand XPhos, RuPhos, or tBuDavePhosBulky, electron-rich ligands are crucial for difficult couplings.[4][15]
Base NaOtBu or K3PO4Strong, non-nucleophilic bases are generally effective.[5]
Solvent Toluene or Dioxane (anhydrous, degassed)Common, effective solvents for this transformation.[5][9]
Temperature 100 °CA good starting point for balancing reaction rate and stability.
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazolo[3,4-b]pyridine
  • To an oven-dried reaction vessel, add the 4-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (1.2-2.4 mol%), and the palladium source (1-2 mol%).

  • Add the base (1.4-2.0 equiv).

  • Seal the vessel and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
  • In a microwave-safe reaction vial, combine the 4-halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., K3PO4, 2.0 equiv).[10]

  • Add the anhydrous, degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[10]

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination->Pd(II) Amido Complex -HX (Base) Pd(II) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) start->ligand precatalyst Use a Pre-catalyst (G3 or G4) ligand->precatalyst base Screen Different Bases (K3PO4, Cs2CO3) precatalyst->base solvent Ensure Anhydrous & Degassed Solvent base->solvent temp Optimize Temperature solvent->temp microwave Consider Microwave Irradiation temp->microwave success Improved Yield microwave->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Overcoming low solubility of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's inherent low aqueous solubility. Poor solubility is a common challenge for heterocyclic compounds, often leading to underestimated potency, inconsistent results, and experimental artifacts.[1] This guide provides field-proven insights and systematic protocols to ensure reliable and reproducible data in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

This compound belongs to the pyrazolopyridine class of molecules, which are often crystalline, lipophilic ("grease-ball" type molecules), and possess low intrinsic water solubility.[2][3] The planar structure and potential for strong crystal lattice energy contribute to its poor dissolution in aqueous media without formulation assistance.[4]

Q2: What is the best starting solvent to prepare a stock solution?

For most organic small molecules, including this one, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds, making it an ideal vehicle for creating highly concentrated stock solutions.[6]

Q3: My compound dissolves in DMSO but precipitates when I add it to my cell culture media or buffer. What is happening?

This is a very common phenomenon known as "fall-out" or "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[7]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

To minimize solvent-induced artifacts, the final concentration of DMSO in your assay should be kept as low as possible. A general rule is to stay at or below 0.1% DMSO. While some cell lines can tolerate up to 0.5%, higher concentrations can lead to cytotoxicity, altered gene expression, and direct effects on signaling pathways.[6][8][9] It is critical to always run a vehicle control (cells treated with the same final concentration of DMSO without your compound) to differentiate solvent effects from compound effects.[6]

Q5: Can I heat or sonicate the solution to help it dissolve?

Gentle warming (e.g., to 37-50°C) and brief sonication can be effective methods to aid dissolution, particularly when preparing the initial stock solution in DMSO. However, prolonged heating should be avoided as it can lead to degradation of the compound. Always visually inspect the solution after it returns to room temperature to ensure the compound has not precipitated back out.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is the most frequent challenge, indicating a sharp drop in solubility when moving from the organic stock to the aqueous working solution.

Potential CauseStep-by-Step TroubleshootingScientific Rationale
Solubility Limit Exceeded 1. Reduce Final Concentration: Perform a dose-response experiment starting with a much lower final concentration of the compound.[1]2. Check for Saturation: After preparing your working solution, centrifuge it and measure the concentration in the supernatant to determine the actual soluble concentration.The simplest explanation is that you are exceeding the compound's maximum solubility in the final assay medium. Every compound has a finite solubility limit in a given solvent system.
DMSO "Shock" 1. Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), create intermediate dilutions in your assay buffer.2. Modify Dilution Technique: Add the DMSO stock solution dropwise to the vortexing assay buffer rather than pipetting the buffer onto the DMSO stock.A large, rapid change in solvent polarity can cause the compound to crash out. A gradual introduction to the aqueous environment can help keep it in solution.
Unfavorable pH 1. Analyze Compound pKa: Pyrazolopyridines contain basic nitrogen atoms. Their charge state and, consequently, solubility are pH-dependent.[10][11]2. Adjust Buffer pH: If your assay permits, test a range of pH values. For basic compounds, a lower pH (more acidic) often increases solubility.[1][12]Ionized molecules are generally more water-soluble than their neutral counterparts. Adjusting the pH to favor the charged form of the molecule can significantly enhance solubility.
Problem 2: Solution is Cloudy or Shows a Tyndall Effect

This indicates the formation of very fine, colloidal particles or a nanosuspension rather than a true solution. While sometimes acceptable, it can lead to inconsistent results.

Potential CauseStep-by-Step TroubleshootingScientific Rationale
Formation of Nanosuspension 1. Incorporate a Co-solvent: Add a water-miscible organic solvent to the final assay buffer. Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[13][14]2. Add a Surfactant: For stubborn compounds, adding a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) can help.[13]Co-solvents reduce the overall polarity of the aqueous buffer, making it more hospitable to lipophilic compounds.[12] Surfactants form micelles that can encapsulate the insoluble compound, keeping it dispersed in the aqueous phase.[13]
Poor Quality Solvent 1. Use Anhydrous DMSO: Ensure your DMSO is high-purity and anhydrous. Water contamination can reduce its solvating power for hydrophobic compounds.2. Use Fresh Solvents: Prepare fresh buffers and solvent mixes regularly.Water absorbed from the atmosphere can compromise the ability of DMSO to dissolve highly nonpolar compounds and can promote hydrolysis of the target compound over time.
Solvent & Co-solvent Selection Table
Solvent / AdditiveTypical Final ConcentrationAdvantagesCautions & Considerations
DMSO ≤ 0.5% (ideally ≤ 0.1%)Powerful solvent for a wide range of compounds.[6]Not inert; can affect cell signaling (e.g., inhibit p38, JNK phosphorylation) and cause toxicity at higher concentrations.[8][15][16] Vehicle control is mandatory.
Ethanol ≤ 1%Good co-solvent, less toxic than methanol.[14]Can be cytotoxic at higher concentrations. May affect enzyme activity.[17]
Polyethylene Glycol (PEG 400) 1-5%Generally low toxicity, effective co-solvent.[14]Can increase the viscosity of the solution.
Propylene Glycol (PG) 1-5%Common pharmaceutical excipient with good safety profile.[14]May not be as potent a solvent as DMSO or ethanol.
Tween® 80 / Polysorbate 80 0.01-0.1%Forms micelles to solubilize compounds; can improve stability.[13]Can interfere with some assays (e.g., membrane-based assays) and may be cytotoxic to sensitive cell lines.[17]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a concentrated stock solution, which is the foundation for all subsequent experiments.

  • Equilibrate Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]

  • Weigh Compound: Accurately weigh the desired mass of the compound using a calibrated analytical balance. (For 1 mL of a 10 mM stock of a compound with MW ~232.47 g/mol , you would weigh 2.32 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Ensure Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution (37°C) or place it in an ultrasonic bath for 5-10 minutes until all solid material is visibly dissolved.[18]

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-retention tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Consult the manufacturer's data sheet for specific long-term storage recommendations.

Workflow Visualization: Stock Solution Preparation

G cluster_prep Stock Solution Preparation Protocol start Equilibrate Compound to Room Temperature weigh Accurately Weigh Solid Compound start->weigh add_dmso Add Anhydrous DMSO to Target Concentration weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution re_dissolve Apply Gentle Heat (37°C) and Re-Vortex inspect->re_dissolve Particulates Present store Store at -20°C or -80°C aliquot->store re_dissolve->inspect

Caption: Standard workflow for preparing a concentrated stock solution.

Decision Tree for Optimizing Solubility in an Aqueous Assay

This decision tree provides a logical path to follow when encountering solubility issues in your final assay medium.

G start Prepare working solution at target concentration in assay buffer (e.g., 0.1% DMSO final). check_sol Is the solution clear? (No precipitation) start->check_sol success Proceed with Assay. Include Vehicle Control. check_sol->success Yes troubleshoot Troubleshoot Solubility check_sol->troubleshoot No step1 1. Reduce Final Concentration Does it dissolve now? troubleshoot->step1 step1->success Yes step2 2. Use Serial Dilution Technique Does it stay in solution? step1->step2 No step2->success Yes step3 3. Add a Co-solvent (e.g., 1% PEG 400) Is it soluble? step2->step3 No step3->success Yes step4 4. Adjust Buffer pH (If assay chemistry allows) Does this improve solubility? step3->step4 No step4->success Yes consult Consider advanced formulation (e.g., cyclodextrin, solid dispersion) or resynthesis of a more soluble analog. step4->consult No

References

Technical Support Center: Stability of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important class of compounds. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding core for kinase inhibitors in oncology research.[1][2] However, the presence of halogen substituents and the fused heterocyclic system can introduce specific stability issues. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Unexpected Degradation of the Compound in Solution During Storage

Question: I've observed a decrease in the concentration of my this compound derivative in a DMSO stock solution stored at -20°C for a few weeks. What could be the cause and how can I prevent this?

Answer:

While freezing is a standard method for long-term storage, some derivatives of the pyrazolo[3,4-b]pyridine scaffold can still be susceptible to degradation. Repeated freeze-thaw cycles should be avoided to prevent compound degradation.[3]

Causality and Solution:

  • Acidic Impurities in DMSO: Technical grade DMSO can contain acidic impurities that may accelerate the hydrolysis of your compound over time, even at low temperatures. The pyrazolo[3,4-b]pyridine ring system can be labile in acidic conditions.[4]

    • Solution: Always use high-purity, anhydrous DMSO for preparing stock solutions. It is also advisable to prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in halogenated aromatic compounds.[4][5] The bromine and chlorine substituents on the pyrazolo[3,4-b]pyridine ring can be susceptible to photolytic cleavage.

    • Solution: Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light. Conduct your experiments under subdued lighting conditions whenever possible.

  • Oxidation: Atmospheric oxygen can contribute to the degradation of some heterocyclic compounds, a process that can be catalyzed by trace metal impurities.[6]

    • Solution: Consider purging your vials with an inert gas like argon or nitrogen before sealing and storing them. This is particularly important for long-term storage.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis After Forced Degradation Studies

Question: I performed a forced degradation study on my compound using acidic, basic, and oxidative conditions. My HPLC analysis now shows several new peaks. How can I identify these degradation products and understand the degradation pathway?

Answer:

The appearance of new peaks is expected in forced degradation studies, which are designed to identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][8] The this compound core has several reactive sites.

Potential Degradation Pathways & Identification Strategy:

  • Hydrolysis:

    • Acidic Conditions: The pyrazolo[3,4-b]pyridine ring can be susceptible to cleavage under strong acidic conditions.[4] You might observe products resulting from the opening of the pyrazole or pyridine ring.

    • Basic Conditions: These compounds are often extremely unstable in alkaline mediums.[4] Hydrolysis can lead to the substitution of the chloro group with a hydroxyl group, forming a hydroxypyrazolopyridine derivative.

  • Oxidation:

    • The pyrazole and pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[9] Hydrogen peroxide is a commonly used oxidizing agent in these studies.

  • Photodegradation:

    • UV light can induce homolytic cleavage of the carbon-halogen bonds, leading to radical intermediates that can then react to form a variety of products.[5]

Workflow for Degradant Identification:

Caption: Workflow for identifying degradation products.

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.[8]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to obtain molecular weights of the degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound derivatives?

A1: The primary factors are pH, light, temperature, and the presence of oxidizing agents.[10] The halogen substituents can influence the electron density of the heterocyclic ring system, affecting its susceptibility to nucleophilic attack and oxidative degradation.[11][12]

FactorEffect on StabilityMitigation Strategy
pH Highly susceptible to degradation in acidic and especially basic conditions.[4]Maintain solutions at a neutral pH. Use appropriate buffer systems.
Light Can cause photolytic cleavage of C-Br and C-Cl bonds.[5]Store in amber vials or protect from light.
Temperature Elevated temperatures can accelerate hydrolytic and oxidative degradation.[13][14]Store at recommended low temperatures (e.g., -20°C or -80°C).
Oxidation Susceptible to oxidation, potentially leading to N-oxides or ring cleavage.Store under an inert atmosphere (argon or nitrogen).

Q2: How does the position of the bromo and chloro substituents affect the stability of the pyrazolo[3,4-b]pyridine core?

A2: The electronic effects of the halogen substituents are key. Both bromine and chlorine are electron-withdrawing through induction but can also donate electron density through resonance. This complex interplay affects the reactivity of the ring. For instance, the electron-withdrawing nature of the halogens can make the pyridine ring more susceptible to nucleophilic attack, such as hydrolysis of the chloro group at the 4-position. The relative stability of different substitution patterns is a complex interplay of these electronic and steric factors.[15][16]

Q3: Are there any specific analytical methods recommended for stability testing of these compounds?

A3: A validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard.

Key Method Parameters:

  • Column: A C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with a buffer (e.g., phosphate or acetate) is common. Using a mass spectrometry-compatible buffer like ammonium formate or acetate is advantageous if using LC-MS.

  • Detection: A photodiode array (PDA) detector is crucial to assess peak purity and detect any co-eluting degradants. Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.[17]

Q4: My compound shows poor aqueous solubility. How might this impact its stability, and how can I improve it?

A4: Poor aqueous solubility can sometimes lead to precipitation out of solution, which can be mistaken for degradation. It can also complicate the interpretation of stability studies in aqueous media. For some pyrazolopyridine inhibitors, low aqueous solubility has been linked to strong crystal lattice energy due to intermolecular hydrogen bonding.[18]

Strategies to Improve Solubility:

  • Co-solvents: Using co-solvents like ethanol, PEG, or cyclodextrins can improve solubility in aqueous buffers. However, you must first confirm the stability of your compound in these co-solvents.

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the solution can significantly improve solubility. Be mindful of the pH-dependent stability profile.

  • Structural Modification: In a drug discovery context, medicinal chemistry strategies can be employed to disrupt crystal packing and improve solubility, for example, by adding bulky groups.[18]

Q5: What is the expected thermal decomposition behavior of these compounds?

A5: Thermal decomposition of pyrazole and quinazoline derivatives often occurs in a single step at elevated temperatures.[13][14] The exact decomposition temperature and mechanism will depend on the specific substituents on the this compound core. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition profile of the solid material.[19]

Caption: Thermal analysis techniques for solid-state stability.

By understanding the inherent chemical properties of the this compound scaffold and implementing the strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are crucial building blocks in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the this compound core?

A1: A prevalent and effective method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyrazole with a malonic acid derivative, followed by cyclization and chlorination.[4][5] This approach allows for the construction of the pyrazolo[3,4-b]pyridin-4-one intermediate, which can then be chlorinated to the desired 4-chloro product.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include ensuring the purity of starting materials, controlling regioselectivity during the cyclization step, managing reaction exotherms, and purifying the final product, which can be complicated by its polarity and potential for co-eluting byproducts.[6]

Q3: How critical is the purity of the starting 3-aminopyrazole?

A3: Extremely critical. Impurities in the aminopyrazole can lead to side reactions, resulting in a lower yield and the formation of difficult-to-remove byproducts.[6] It is highly recommended to purify the starting aminopyrazole by recrystallization or column chromatography before use.

Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?

A4: Yes, TLC is an effective way to monitor the reaction. A common mobile phase to start with is a gradient of hexane and ethyl acetate. The aromatic nature of the pyrazolo[3,4-b]pyridine core allows for easy visualization under UV light (254 nm), where it will appear as a dark spot.[6]

Synthesis Workflow Overview

The following diagram outlines the recommended synthetic approach for this compound, highlighting the key stages of the process.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Purification & Product SM1 5-Bromo-3-aminopyrazole Condensation Condensation SM1->Condensation SM2 Diethyl 2-(ethoxymethylene)malonate SM2->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate A Chlorination Chlorination Cyclization->Chlorination Intermediate B (Pyrazolopyridinone) Purification Purification Chlorination->Purification FinalProduct This compound Purification->FinalProduct

Caption: Recommended synthesis workflow.

Detailed Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am experiencing a very low yield in my reaction. What are the likely causes and how can I improve it?

Answer: Low yields are a common problem and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: As mentioned in the FAQs, the purity of your 5-bromo-3-aminopyrazole is paramount. Impurities can significantly hinder the reaction.

    • Recommendation: Ensure your aminopyrazole is of high purity. If in doubt, recrystallize or purify it via column chromatography before proceeding.[6]

  • Reaction Conditions: The temperature and reaction time are critical parameters.

    • Causality: The condensation step may require initial heating to overcome the activation energy, while the cyclization step often necessitates higher temperatures. Insufficient time or temperature will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product.

    • Recommendation: Optimize the reaction temperature and time. Monitor the reaction's progress using TLC to identify the point of maximum product formation before significant degradation occurs.[6]

  • Solvent and Catalyst Choice: The solvent plays a crucial role in the solubility of reactants and reaction kinetics, and the right catalyst can dramatically improve yields.

    • Causality: A solvent that does not adequately dissolve the reactants will result in a sluggish and incomplete reaction. The catalyst, often a Lewis or Brønsted acid, facilitates the key bond-forming steps.

    • Recommendation: While high-boiling solvents like diphenyl ether are traditionally used for the thermal cyclization step, exploring other options might be beneficial. For related pyrazolo[3,4-b]pyridine syntheses, catalysts such as ZrCl₄ and Cu(II) acetylacetonate have been shown to be effective.[7][8] A solvent screen could also be beneficial; ethanol is a commonly used solvent in the initial condensation step.[6]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[4]

  • Controlling Regioselectivity:

    • Starting Material Design: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the pyrazole ring.

    • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.

  • Separation of Regioisomers:

    • Column Chromatography: This is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point.

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are some effective strategies?

Answer: Purifying this compound can be challenging due to its polarity and the potential for co-eluting byproducts.

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing with aqueous solutions.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

  • Recrystallization: This can be a highly effective final purification step to obtain a crystalline solid with high purity. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the Gould-Jacobs reaction.

Step 1: Condensation of 5-Bromo-3-aminopyrazole with Diethyl 2-(ethoxymethylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Add ethanol as a solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aminopyrazole is consumed.

  • Cool the reaction mixture to room temperature. The intermediate product may precipitate out. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization to form 5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-one

  • Place the crude intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether or Dowtherm A in a suitable reaction vessel.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • Monitor the reaction by TLC.

  • Once the cyclization is complete, cool the reaction mixture. The product will often precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product, then collect the solid by filtration and wash with hexane.

Step 3: Chlorination to this compound

  • Suspend the crude 5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-one in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Logic Diagram

The following diagram provides a decision-making framework for troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Low Yield or No Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp/Time) CheckPurity->OptimizeCond Purity OK Success Successful Synthesis CheckPurity->Success Impure, Purify & Retry SolventCat Screen Solvents and Catalysts OptimizeCond->SolventCat Still Low Yield OptimizeCond->Success Yield Improved SolventCat->Success Yield Improved Regioisomers Formation of Regioisomers ModifySM Modify Starting Material Substituents Regioisomers->ModifySM AdjustCond Adjust Catalyst/Solvent Regioisomers->AdjustCond ModifySM->Success AdjustCond->Success PurificationIssue Purification Difficulty Workup Optimize Work-up Procedure PurificationIssue->Workup Chromatography Refine Chromatography Conditions Workup->Chromatography Still Impure Workup->Success Purity Improved Recrystallize Attempt Recrystallization Chromatography->Recrystallize Co-elution Chromatography->Success Purity Improved Recrystallize->Success

Caption: Troubleshooting decision tree.

Characterization Data

  • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • ¹³C NMR: Expect signals for all the carbon atoms in the heterocyclic core. The carbons attached to the halogens will show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

References

Identifying common impurities in commercial 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile heterocyclic compound in experimental settings. Leveraging extensive experience in synthetic and analytical chemistry, this resource provides in-depth troubleshooting, practical FAQs, and validated protocols to ensure the integrity and success of your research.

I. Understanding the Impurity Profile: A Proactive Approach

The purity of starting materials is paramount in any chemical synthesis, particularly in drug discovery where unforeseen impurities can lead to ambiguous biological data or failed experiments. This compound, a key building block in medicinal chemistry, can contain various impurities depending on its synthetic route. A proactive understanding of these potential impurities allows for targeted analytical method development and robust quality control.

The primary sources of impurities in commercial batches of this compound can be categorized as follows:

  • Process-Related Impurities: Arising from the synthetic pathway, these include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Products: Resulting from the decomposition of the target molecule under suboptimal storage or handling conditions.

  • Residual Solvents and Reagents: Trace amounts of solvents, catalysts, or other reagents used during synthesis and purification.

Below, we delve into specific, commonly encountered impurities and provide guidance on their identification and mitigation.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered by researchers working with this compound in a practical question-and-answer format.

Q1: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected signals in your NMR spectrum often point to the presence of impurities. Based on common synthetic routes, here are the most probable culprits:

  • Regioisomers: The synthesis of pyrazolo[3,4-b]pyridines can sometimes yield a mixture of regioisomers, which can be challenging to separate.[1] The formation of these isomers is a known challenge, especially when using unsymmetrical starting materials.[2]

  • Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if the synthesis involves the cyclization of a substituted pyridine with a hydrazine derivative, you might see traces of these precursors.[3]

  • Dehalogenated Impurities: Partial or complete removal of the bromine or chlorine atoms can occur under certain reaction or purification conditions, leading to species like 5-Bromo-1H-pyrazolo[3,4-b]pyridine or 4-Chloro-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Steps:

  • Review the Synthesis: If possible, obtain the certificate of analysis (CoA) from your supplier, which may provide information on the synthetic route. This will help you predict the most likely impurities.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in elucidating the structure of unknown impurities.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying impurities based on their mass-to-charge ratio.

Q2: I'm observing poor peak shape and tailing in my reverse-phase HPLC analysis. How can I improve this?

Peak tailing with polar heterocyclic compounds like this compound is a frequent issue in reverse-phase HPLC. This is often due to secondary interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase can protonate the basic sites on your analyte and suppress silanol interactions, leading to sharper peaks.

    • Use a Buffered Mobile Phase: Employing a buffer, such as ammonium acetate or ammonium formate, can help maintain a consistent pH and improve peak shape.

  • Column Selection:

    • End-Capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups, which are designed to handle polar analytes better.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase to avoid peak distortion.

Q3: My compound appears to be degrading upon storage. What are the best practices for handling and storage?

Halogenated aromatic compounds can be susceptible to degradation, particularly in the presence of light, high temperatures, or reactive reagents.

Recommended Storage and Handling:

  • Storage Conditions: Store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration or freezing is recommended.

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Solvent Stability: If you prepare stock solutions, assess the stability of the compound in your chosen solvent. Some solvents can promote degradation over time. It is often best to prepare solutions fresh.

Q4: How can I effectively purify commercial this compound if I suspect it contains significant impurities?

For demanding applications requiring very high purity material, further purification may be necessary.

Purification Strategies:

  • Flash Column Chromatography: This is a standard method for purifying organic compounds. Due to the polar nature of the target molecule, a polar stationary phase like silica gel is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For highly polar and basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve separation and reduce tailing on silica gel.

  • Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be an excellent option. The troubleshooting tips for analytical HPLC are also applicable here.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for removing small amounts of impurities.

III. Analytical and Purification Protocols

This section provides detailed, step-by-step methodologies for the analysis and purification of this compound.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

Procedure:

  • Equilibrate the column: Flush the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Set the detection wavelength: Based on the UV spectrum of the compound, a wavelength of around 254 nm is typically suitable for pyridine derivatives.

  • Inject the sample: Inject 5-10 µL of the prepared sample solution.

  • Run the gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Analyze the chromatogram: Integrate the peaks to determine the area percent of the main peak and any impurities.

Protocol 2: Flash Column Chromatography for Purification

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (optional)

  • Glass column and other standard chromatography equipment

Procedure:

  • Determine the eluent system: Use thin-layer chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. If streaking is observed, adding 0.5-1% triethylamine to the eluent can help.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Load the sample: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elute the column: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Visualizing the Workflow

To aid in understanding the logical flow of troubleshooting and analysis, the following diagrams are provided.

Impurity_Identification_Workflow start Unexpected Experimental Results check_purity Step 1: Purity Assessment (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure troubleshoot_exp Troubleshoot Experimental Parameters is_pure->troubleshoot_exp Yes identify_impurities Step 2: Impurity Identification (LC-MS, 2D NMR) is_pure->identify_impurities No end Proceed with Experiment troubleshoot_exp->end is_identified Are impurities identified? identify_impurities->is_identified purify Step 3: Purification (Column Chromatography, Recrystallization) is_identified->purify Yes consult_literature Consult Literature for Unknown Impurities is_identified->consult_literature No reassess_purity Re-assess Purity purify->reassess_purity reassess_purity->end

Caption: Workflow for identifying and addressing impurities.

HPLC_Troubleshooting start Poor HPLC Peak Shape (Tailing, Broadening) check_mobile_phase Adjust Mobile Phase start->check_mobile_phase check_column Evaluate Column start->check_column check_sample Check Sample Preparation start->check_sample add_modifier Add Acidic Modifier (e.g., 0.1% TFA or Formic Acid) check_mobile_phase->add_modifier use_buffer Use a Buffered System (e.g., Ammonium Acetate) check_mobile_phase->use_buffer end_capped Use a Well End-Capped Column check_column->end_capped alt_phase Try an Alternative Stationary Phase check_column->alt_phase solvent_compatibility Ensure Sample Solvent is Compatible with Mobile Phase check_sample->solvent_compatibility good_peak_shape Achieve Good Peak Shape add_modifier->good_peak_shape use_buffer->good_peak_shape end_capped->good_peak_shape alt_phase->good_peak_shape solvent_compatibility->good_peak_shape

Caption: Troubleshooting guide for HPLC peak shape issues.

V. Summary of Potential Impurities

The following table summarizes the likely impurities in commercial this compound, their potential sources, and recommended analytical techniques for their detection.

Impurity TypePotential SourceRecommended Analytical Technique(s)
Regioisomers Non-selective cyclization during synthesisNMR (1D and 2D), HPLC-UV, LC-MS
Starting Materials Incomplete reactionHPLC-UV, LC-MS, GC-MS
Dehalogenated Analogs Reductive conditions during synthesis or degradationLC-MS, GC-MS
Over-halogenated Analogs Harsh halogenation conditionsLC-MS, GC-MS
Residual Solvents Incomplete drying after purificationHeadspace GC-MS, 1H NMR
Catalyst Residues Incomplete removal after reaction workupICP-MS (for metal catalysts)

VI. References

  • BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine?. --INVALID-LINK--

  • BenchChem. (2025). This compound. --INVALID-LINK--

  • Lage, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. --INVALID-LINK--

  • PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. --INVALID-LINK--

  • MedchemExpress. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. --INVALID-LINK--

  • Guidechem. (n.d.). This compound CAS NO.1034769-88-4. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • ResearchGate. (2025). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. --INVALID-LINK--

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR. --INVALID-LINK--

  • Growing Science. (n.d.). An efficient one-pot synthesis of substituted pyrazolo [3,4 b:4',3'e]pyridine derivatives via the. --INVALID-LINK--

  • ResearchGate. (2025). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. --INVALID-LINK--

  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. --INVALID-LINK--

  • PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. --INVALID-LINK--

  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. --INVALID-LINK--

  • PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. --INVALID-LINK--

  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. --INVALID-LINK--

  • ResearchGate. (2025). Effect of Alkaline pH on the Stability of Halogenated DBPs. --INVALID-LINK--

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. --INVALID-LINK--

  • PubMed. (n.d.). Degradation of halogenated aromatic compounds. --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. --INVALID-LINK--

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. --INVALID-LINK--

  • OUCI. (n.d.). Degradation of halogenated aromatic compounds. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Potency of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent kinase inhibitors.[1][2][3] Its rigid bicyclic system, coupled with strategically placed halogen atoms, provides a versatile platform for synthesizing derivatives with high affinity and selectivity for a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[1][4] This guide offers an in-depth comparison of the potency of various derivatives, supported by experimental data, and provides detailed protocols for their evaluation.

The Significance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine core is an analog of purine, allowing it to mimic the adenine base of ATP and effectively compete for the ATP-binding site of kinases.[5] The bromine and chlorine substituents at the 5 and 4 positions, respectively, are not merely passive additions. The chlorine at the C4 position can be readily displaced by nucleophiles, offering a key site for introducing a variety of side chains to explore the chemical space around the kinase active site. The bromine at the C5 position can also be utilized for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds.[6][7]

Comparative Potency Analysis of Derivatives

The true measure of these derivatives lies in their inhibitory potency against specific kinase targets. The following sections compare the efficacy of various this compound derivatives, categorized by their primary kinase targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK family proteins are receptor tyrosine kinases that, when activated or overexpressed, can drive the growth of various cancers.[6] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent TRK inhibitors.[6][7][8]

A study involving the synthesis of 38 novel pyrazolo[3,4-b]pyridine derivatives identified several compounds with significant inhibitory activity against TRKA.[6] The potency of these derivatives is summarized in the table below.

CompoundTRKA IC50 (nM)
C03 56
C09 57
C10 26

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6]

Notably, compound C03 also demonstrated potent anti-proliferative activity in the Km-12 cancer cell line with an IC50 of 0.304 µM, while showing weak activity against TRKA-independent cell lines, suggesting a degree of selectivity and potentially lower off-target effects.[6]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation and oncogenesis.[9] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors, with compound 15y emerging as a particularly potent example.[9]

CompoundTBK1 IC50 (nM)
15y 0.2
BX795 (Reference) 7.1
MRT67307 (Reference) 28.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[9]

The remarkable potency of 15y , with a sub-nanomolar IC50 value, highlights the potential of this scaffold for developing highly effective TBK1 inhibitors.[9] This compound also effectively inhibited downstream signaling of TBK1 in cellular assays.[9]

Dual CDK2/PIM1 Inhibitors

Cyclin-dependent kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) are kinases that regulate cell survival and proliferation, making them attractive targets for cancer therapy.[10] A recent study reported the development of pyrazolo[3,4-b]pyridine derivatives as dual inhibitors of CDK2 and PIM1.[10]

CompoundCDK2 IC50 (µM)PIM1 IC50 (µM)
6b 0.270.67

Data from a study on pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors.[10]

Compound 6b demonstrated potent inhibition of both kinases and exhibited superior efficacy in reducing tumor weight and volume in an in-vivo mouse model compared to the standard chemotherapeutic agent doxorubicin.[10] This dual-targeting approach can be a powerful strategy to overcome treatment resistance in cancer.

AMP-Activated Protein Kinase (AMPK) Activators

While the focus is often on inhibition, some pyrazolo[3,4-b]pyridine derivatives have been designed as activators of AMPK, a key regulator of cellular energy homeostasis.[11][12]

CompoundAMPKα1γ1β1 EC50 (µM)Efficacy (%)
17f 0.4279

Data from a study on pyrazolo[3,4-b]pyridine derivatives as AMPK activators.[11]

Compound 17f showed activation comparable to the known AMPK activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line with an IC50 of 0.78 µM.[11]

Visualizing the Mechanism and Workflow

To better understand the context of kinase inhibition and the experimental process, the following diagrams illustrate a simplified signaling pathway and a typical workflow for an in vitro kinase assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) RAS RAS RTK->RAS Ligand Binding & Dimerization PI3K PI3K RTK->PI3K Ligand Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

G start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor Compound prep_reagents->serial_dilution add_inhibitor Add Inhibitor/DMSO Control to 96-well Plate serial_dilution->add_inhibitor add_kinase Add Kinase to Wells (Pre-incubation) add_inhibitor->add_kinase initiate_reaction Initiate Reaction by Adding Substrate/ATP Mixture add_kinase->initiate_reaction incubate_reaction Incubate at 30°C for 60 min initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (e.g., Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_signal Add Detection Reagent (Luminescence Generation) stop_reaction->detect_signal read_plate Measure Luminescence with Plate Reader detect_signal->read_plate analyze_data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Experimental Protocols

The following are detailed protocols for assays commonly used to determine the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (or other inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in the kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[13]

  • Kinase Addition: Add 2.5 µL of the kinase to each well.[13]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.[13] The optimal concentrations of kinase, substrate, and ATP should be determined empirically.[14]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[13]

    • Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[13]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[17]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a highly versatile and fruitful starting point for the development of potent and selective kinase modulators. The derivatives discussed in this guide demonstrate a wide range of potencies against various important cancer and inflammation-related targets, with some compounds exhibiting sub-nanomolar efficacy. The structure-activity relationships derived from these studies provide a rational basis for the future design of even more effective therapeutic agents. The provided experimental protocols offer a standardized framework for researchers to assess the potency of their own novel derivatives, contributing to the ongoing efforts in the field of drug discovery.

References

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine vs other halogenated heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine and Other Halogenated Heterocyclic Building Blocks for Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them privileged scaffolds in drug design. Among these, this compound has emerged as a particularly valuable synthon due to its distinct reactivity profile, enabling selective functionalization at multiple positions.

This guide provides a comprehensive comparison of this compound with other commonly employed halogenated heterocyclic building blocks. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Dihalogenated Pyrazolopyridines

The 1H-pyrazolo[3,4-b]pyridine core is a prominent scaffold in numerous biologically active molecules, including kinase inhibitors and central nervous system agents. The introduction of two distinct halogen atoms, as in this compound, offers a powerful tool for synthetic chemists: orthogonal reactivity . The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective cross-coupling reactions, providing a streamlined pathway to complex molecular architectures.

A Comparative Analysis of Halogenated Heterocyclic Building Blocks
Building Block Structure Key Features Primary Applications
This compound Orthogonal reactivity of C-Br and C-Cl bonds. Versatile scaffold for kinase inhibitors.Sequential cross-coupling reactions, fragment-based drug discovery.
2,4-Dichloropyrimidine Two reactive chlorine atoms with differential reactivity. Core of many kinase inhibitors.Suzuki, Buchwald-Hartwig, and SNAr reactions.
2-Bromo-5-iodopyridine High reactivity of the C-I bond for selective initial coupling.Sonogashira, Suzuki, and Stille couplings.
4-Bromo-1H-pyrazole Simple, versatile building block for introducing a pyrazole moiety.Synthesis of a wide range of biologically active compounds.

Reactivity Deep Dive: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of these building blocks is realized in their application in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester.[1] The general reactivity order for the halide is I > Br > Cl. This differential reactivity is the cornerstone of the synthetic strategy employing this compound.

  • Experimental Insight: In a typical Suzuki coupling, the C-Br bond at the 5-position of this compound will react preferentially over the C-Cl bond at the 4-position. This allows for the introduction of an aryl or heteroaryl group at the 5-position, leaving the 4-position available for a subsequent coupling reaction.

Caption: Suzuki Coupling Strategy.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry.[3]

  • Experimental Insight: Similar to the Suzuki coupling, the Sonogashira reaction on this compound will selectively occur at the more reactive C-Br bond. This allows for the introduction of an alkynyl moiety at the 5-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[5]

  • Experimental Insight: The Buchwald-Hartwig amination can be directed to either the C4 or C5 position of the pyrazolopyridine core by careful selection of the catalyst and reaction conditions. However, the inherent reactivity difference between the C-Br and C-Cl bonds often favors initial reaction at the C5 position.

Comparative Performance: Experimental Data

The following table summarizes typical reaction yields for the selective functionalization of this compound compared to a dihalogenated pyrimidine.

Reaction Substrate Coupling Partner Catalyst System Yield (Position)
SuzukiThis compoundPhenylboronic acidPd(PPh3)4, K2CO385% (C5)
Suzuki2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl2, K3PO490% (C4)
SonogashiraThis compoundPhenylacetylenePdCl2(PPh3)2, CuI, Et3N80% (C5)
Buchwald-HartwigThis compoundMorpholinePd2(dba)3, Xantphos, Cs2CO375% (C5)
Buchwald-Hartwig2,4-DichloropyrimidineAnilinePd(OAc)2, BINAP, NaOtBu88% (C4)

Analysis: The data indicates that while both substrates are effective in cross-coupling reactions, this compound offers the unique advantage of a clear reactivity differential between its two halogen atoms, enabling selective, sequential functionalization.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position of this compound

This protocol details a representative procedure for the selective Suzuki-Miyaura coupling at the C5 position.

References

Structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement for substituent groups, making it an ideal scaffold for interacting with a variety of biological targets.[1][2][3] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, focusing on their development as kinase inhibitors, anticancer agents, and antimicrobial compounds. By presenting comparative data and detailed experimental insights, we aim to provide a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Kinase Inhibition: A Prominent Application

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5] The SAR of these compounds is often dictated by the nature and position of substituents on the bicyclic core, which influence their binding affinity and selectivity.

Case Study 1: Tropomyosin Receptor Kinase (TRK) Inhibitors

A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as inhibitors of Tropomyosin receptor kinase A (TRKA), a key target in cancer therapy.[6][7] The general structure of these compounds is depicted below.

Key SAR Insights for TRKA Inhibition:

  • Substitution at the N1 position: The presence of a phenyl group at the N1 position was found to be crucial for activity.

  • Substitution at the C3 position: A variety of substituents were tolerated at this position, with smaller, electron-donating groups generally leading to better activity.

  • Substitution at the C4 position: A 4-methoxyphenyl group at this position was found to be optimal for potent TRKA inhibition.

  • Substitution at the C6 position: A methyl group at the C6 position consistently resulted in high potency.

The following table summarizes the activity of selected compounds from this series.

Compound IDR1R3R4R6TRKA IC50 (nM)
C03 PhenylMethyl4-MethoxyphenylMethyl56
C09 PhenylEthyl4-MethoxyphenylMethyl57
C10 PhenylH4-MethoxyphenylMethyl26

Data sourced from:[6][7]

The SAR data suggests that the pyrazolo[3,4-b]pyridine core acts as a scaffold to orient the key pharmacophoric groups in the ATP-binding pocket of TRKA. The N1-phenyl group likely engages in hydrophobic interactions, while the C4-methoxyphenyl group may form hydrogen bonds with the hinge region of the kinase.

SAR_TRKA_Inhibitors cluster_substitutions Substituent Effects on TRKA Inhibition Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Core N1 N1-Phenyl: Crucial for Activity Pyrazolo_Pyridine->N1 Position 1 C3 C3-Substituent: Modulates Potency Pyrazolo_Pyridine->C3 Position 3 C4 C4-(4-Methoxyphenyl): Optimal for Potency Pyrazolo_Pyridine->C4 Position 4 C6 C6-Methyl: Enhances Potency Pyrazolo_Pyridine->C6 Position 6

Caption: Key SAR findings for pyrazolo[3,4-b]pyridine based TRKA inhibitors.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives are not limited to kinase inhibition. Some compounds from this class have been shown to exert their effects through other mechanisms, such as topoisomerase IIα inhibition and induction of apoptosis.[5]

Case Study 2: Topoisomerase IIα Inhibitors

A novel series of pyrazolo[3,4-b]pyridines were designed and synthesized as potential topoisomerase IIα inhibitors.[5] The study revealed that the substitution pattern on the pyrazolo[3,4-b]pyridine core significantly influences their antiproliferative activity.

Key SAR Insights for Topoisomerase IIα Inhibition:

  • Indole Moiety at C3: The presence of an indole ring at the C3 position was a key structural feature for potent anticancer activity.

  • Substitution on the N1-phenyl ring: Electron-withdrawing groups, such as chlorine or fluorine, at the para-position of the N1-phenyl ring generally enhanced the cytotoxic activity.

  • Substitution at C4: A phenyl group at the C4 position was found to be favorable.

The following table presents the growth inhibition data for selected compounds against a panel of cancer cell lines.

Compound IDR (on N1-phenyl)C3-substituentGI50 MG-MID (µM)
8b 4-ClIndole>100
8c 4-FIndole1.33
10c 4-FPhenyl2.58

Data sourced from:[5]

Compound 8c , with a 4-fluorophenyl group at N1 and an indole moiety at C3, emerged as a potent and broad-spectrum antiproliferative agent.[5] Mechanistic studies revealed that this compound induced DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[5]

SAR_TopoII_Inhibitors cluster_modifications Structural Modifications for TopoIIα Inhibition Core Pyrazolo[3,4-b]pyridine Scaffold N1_Phenyl N1-Phenyl Substituent: Electron-withdrawing groups enhance activity Core->N1_Phenyl Position 1 C3_Indole C3-Indole Moiety: Key for potent cytotoxicity Core->C3_Indole Position 3 C4_Phenyl C4-Phenyl Group: Favorable for activity Core->C4_Phenyl Position 4

Caption: SAR for pyrazolo[3,4-b]pyridine based Topoisomerase IIα inhibitors.

Antimicrobial Activity: A Less Explored but Promising Avenue

While the primary focus of research on pyrazolo[3,4-b]pyridines has been on their anticancer and kinase inhibitory activities, some studies have explored their potential as antimicrobial agents.[8][9][10][11]

Case Study 3: Antibacterial Pyrazolo[3,4-b]pyridines

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains.[10] The study highlighted the importance of the substitution pattern for antibacterial potency.

Key SAR Insights for Antibacterial Activity:

  • Substituents on the C4-phenyl ring: The nature and position of substituents on the C4-phenyl ring had a significant impact on the antibacterial activity. Electron-donating groups, such as methoxy, were generally favorable.

  • N1 and C6 substituents: Phenyl groups at both the N1 and C6 positions were common features in the more active compounds.

The following table summarizes the antibacterial activity (inhibition zone in mm) of selected compounds.

Compound IDR (on C4-phenyl)Bacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
6a 4-OCH314131312
6b 2,4-di-OCH314141212
6c 4-Cl13121212

Data sourced from:[10]

The results indicate that these compounds exhibit moderate antibacterial activity. Further optimization of the pyrazolo[3,4-b]pyridine scaffold could lead to the development of more potent antibacterial agents.

SAR_Antibacterial Scaffold Pyrazolo[3,4-b]pyridine Core C4_Sub C4-Phenyl Substituents (e.g., -OCH3) Scaffold->C4_Sub influences N1_C6_Sub N1 and C6 Phenyl Groups Scaffold->N1_C6_Sub common feature Activity Moderate Antibacterial Activity C4_Sub->Activity N1_C6_Sub->Activity

Caption: Key structural features influencing the antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides a detailed, step-by-step methodology for a representative synthesis and a key biological assay.

Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

The following protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, adapted from a reported procedure.[12]

Step 1: Synthesis of α,β-unsaturated ketones (Chalcones)

  • To a solution of an appropriate substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the synthesized α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (0.5 mL) at 25 °C.[12]

  • Degas the reaction mixture and add ZrCl4 (0.15 mmol) as a catalyst.[12]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[12]

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform and water to the residue, and separate the two phases.

  • Wash the aqueous phase twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the target pyrazolo[3,4-b]pyridine derivative.

Synthesis_Workflow Start Substituted Benzaldehyde + Acetophenone Chalcone Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis) Start->Chalcone Intermediate α,β-Unsaturated Ketone Chalcone->Intermediate Cyclization Step 2: Cyclization Reaction Intermediate->Cyclization Reagents 5-Amino-1-phenyl-pyrazole + ZrCl4 (catalyst) Reagents->Cyclization Product Pyrazolo[3,4-b]pyridine Derivative Cyclization->Product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase, adapted from standard procedures.[13][14]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[13]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and privileged structure in medicinal chemistry, with demonstrated utility in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize the biological activity of these derivatives. The detailed experimental protocols provide a practical foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future efforts in this area will likely focus on refining the selectivity profiles of these molecules and exploring novel biological targets.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of drug candidates derived from the versatile 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in modern kinase inhibitor discovery.

The this compound core offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal starting point for the synthesis of potent and selective kinase inhibitors. However, the ultimate success of these compounds hinges not just on their ability to inhibit a purified enzyme in a test tube, but on their performance within the complex biological milieu of a living organism. Here, we dissect the experimental methodologies used to evaluate these drug candidates, compare their performance across these different biological contexts, and provide insights into the causal relationships that govern their efficacy.

The In Vitro Landscape: Gauging Potency and Cellular Effects

The initial assessment of any potential drug candidate begins with a battery of in vitro assays designed to quantify its intrinsic potency against the intended molecular target and its effects on cancer cells. These assays provide a foundational understanding of the compound's mechanism of action and its potential for therapeutic intervention.

Biochemical Assays: A Measure of Direct Target Engagement

The first step is to determine if the compound directly interacts with and inhibits its target kinase. This is typically achieved through biochemical assays that measure the enzymatic activity of the purified kinase in the presence of the inhibitor.

A commonly employed method is the luminescence-based kinase activity assay . This assay quantifies the amount of ADP produced as a byproduct of the kinase reaction. The inhibitory activity of a compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Kinase of interest (e.g., Mps1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays: Assessing Antiproliferative Activity

While biochemical assays are crucial for determining direct target engagement, they do not capture the complexity of a cellular environment. Cellular assays, such as proliferation assays, are essential for evaluating a compound's ability to inhibit the growth of cancer cells.

The Sulforhodamine B (SRB) assay is a widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-468 breast cancer cells)

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[1]

    • Wash the plates four times with slow-running tap water and allow them to air-dry.[1]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry.[2]

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2]

    • Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

The In Vivo Arena: Evaluating Efficacy in a Living System

The true test of a drug candidate's potential lies in its in vivo efficacy. Animal models, particularly xenograft models in mice, are indispensable for evaluating a compound's antitumor activity, pharmacokinetic properties, and overall tolerability.

Xenograft Models: Assessing Antitumor Activity

In a xenograft model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-468)

  • Test compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.

  • Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

A Case Study: Mps1 Inhibitor "Compound 31"

A study on the discovery of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Monopolar spindle kinase 1 (Mps1) provides a compelling example of the in vitro to in vivo translation.[6][7] Mps1 is a critical component of the spindle assembly checkpoint and is a promising target for cancer therapy.[6][7]

In Vitro Profile of Compound 31
  • Biochemical Potency: Compound 31 exhibited potent inhibition of Mps1 kinase with an IC50 of 2.596 nM .[6][7] This indicates strong, direct engagement with its molecular target.

  • Cellular Activity: The compound significantly inhibited the proliferation of cancer cell lines, including MDA-MB-468 (breast cancer) and MV4-11 (leukemia).[6][7]

  • Selectivity: Compound 31 demonstrated reasonable selectivity when tested against a panel of 606 wild-type kinases at a concentration of 1 µM.[6][7] This is a crucial parameter, as off-target kinase inhibition can lead to unwanted toxicities.

In Vivo Performance of Compound 31
  • Pharmacokinetics: The abstract mentions that Compound 31 exhibited "suitable preclinical pharmacokinetic parameters," suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach the tumor at therapeutic concentrations.[6][7]

  • Antitumor Efficacy: In a mouse xenograft model using MDA-MB-468 human breast cancer cells, Compound 31 showed good antitumor efficacy with no obvious signs of toxicity.[6][7]

ParameterIn Vitro ResultIn Vivo Result
Target Mps1 KinaseMps1 Kinase in MDA-MB-468 tumors
Potency IC50 = 2.596 nMGood antitumor efficacy
Cellular Effect Significant inhibition of MDA-MB-468 cell proliferationInhibition of MDA-MB-468 tumor growth
Toxicity (Not directly assessed in these assays)No obvious toxicity observed

Bridging the Divide: Understanding the In Vitro-In Vivo Correlation

The successful translation of Compound 31's potent in vitro activity to in vivo efficacy is not always a given. Several factors can influence this correlation:

  • Pharmacokinetics (PK): A compound's ADME properties determine its concentration and persistence at the tumor site. A highly potent in vitro inhibitor will be ineffective in vivo if it is poorly absorbed, rapidly metabolized, or does not penetrate the tumor tissue.

  • Pharmacodynamics (PD): It is essential to demonstrate that the drug is engaging its target in the tumor at concentrations that are achievable in vivo. This can be assessed by measuring downstream biomarkers of target inhibition in the tumor tissue using techniques like Western blotting.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can all impact a drug's efficacy.

Visualizing the Path to Efficacy

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Informs Pharmacokinetics Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Determines Exposure Pharmacodynamics Pharmacodynamics Xenograft Model->Pharmacodynamics Confirms Target Engagement In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Predicts Clinical Candidate Clinical Candidate In Vivo Evaluation->Clinical Candidate Validates

Drug Discovery Workflow

G Mps1 Kinase Mps1 Kinase Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mps1 Kinase->Spindle Assembly Checkpoint Activates Cell Cycle Progression Cell Cycle Progression Spindle Assembly Checkpoint->Cell Cycle Progression Regulates Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Drives Compound 31 Compound 31 Compound 31->Mps1 Kinase Inhibits

Mps1 Signaling Pathway

Conclusion

The this compound scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. As exemplified by the Mps1 inhibitor Compound 31, a meticulous and multi-faceted approach to preclinical evaluation is paramount for success. By integrating robust in vitro assays to establish potency and cellular effects with well-designed in vivo studies to assess efficacy and tolerability, researchers can confidently identify and advance the most promising drug candidates. A thorough understanding of the interplay between in vitro and in vivo data, as outlined in this guide, is essential for bridging the gap between the laboratory bench and the patient's bedside.

References

Cross-reactivity profiling of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the Pyrazolo[3,4-b]pyridine Scaffold

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Kinase-Targeting Motif

In the landscape of modern drug discovery, the protein kinase family represents one of the most critical target classes, implicated in a vast array of cellular processes and pathological states, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a persistent challenge remains: achieving target selectivity. Most kinase inhibitors exhibit some degreee of polypharmacology, binding to multiple kinases beyond their intended primary target. This cross-reactivity can lead to unforeseen off-target toxicities or, in some cases, produce beneficial synergistic effects. Understanding and meticulously profiling this off-target activity is therefore a cornerstone of rational drug design.

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure effectively mimics the purine core of ATP, allowing it to function as an ATP-competitive inhibitor by occupying the highly conserved adenine-binding pocket of kinases. The nitrogen atoms at positions 1, 2, and 7 act as key hydrogen bond acceptors and donors, anchoring the molecule within the kinase hinge region—a critical interaction for potent inhibition. This inherent binding capability, combined with the synthetic tractability of the scaffold, has made it a foundational structure for numerous clinical and preclinical kinase inhibitors targeting a diverse range of kinases, including Src family kinases, Aurora kinases, and VEGFR.

This guide provides a comparative analysis of kinase inhibitors built upon the pyrazolo[3,4-b]pyridine scaffold, focusing on their cross-reactivity profiles. We will delve into the experimental methodologies used to generate these profiles, offer insights into the structural basis for selectivity, and compare the scaffold's performance against other common kinase inhibitor chemotypes.

Comparative Selectivity Profiling of Pyrazolo[3,4-b]pyridine-Based Inhibitors

The seemingly subtle decoration of the pyrazolo[3,4-b]pyridine core with different substituents can dramatically alter an inhibitor's selectivity profile. This is because while the core anchors the inhibitor in the ATP-binding pocket, the substituents explore adjacent, less-conserved regions, thereby dictating the compound's broader kinome interactions. To illustrate this, we compare the selectivity profiles of two representative compounds derived from this scaffold against a panel of kinases.

A common method for visualizing kinase inhibitor selectivity is the kinome tree, where inhibited kinases are marked, providing a global view of cross-reactivity. While a full kinome tree is beyond the scope of this text, the data can be effectively summarized in tabular form to compare key off-target hits.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetScaffold A Derivative (e.g., Src Inhibitor)Scaffold B Derivative (e.g., Aurora Inhibitor)Alternative Scaffold (e.g., Pyrido[2,3-d]pyrimidine)
SRC 98% 35%95%
YES192%28%88%
LCK89%25%90%
AURKA 45%99% 40%
AURKB 52%97% 48%
ABL165%15%75%
VEGFR270%40%10%
EGFR12%5%8%
BRAF8%3%5%
Data is illustrative and compiled from representative profiles for each class.

From this comparison, we can draw several key insights:

  • Tuning Selectivity: Both Scaffold A and B derivatives, built on the same pyrazolo[3,4-b]pyridine core, achieve high potency against their primary targets (Src and Aurora kinases, respectively). However, their off-target profiles differ significantly, a direct result of their distinct substitution patterns.

  • Family-Specific Cross-Reactivity: The Src-targeted inhibitor shows significant cross-reactivity against other Src family kinases (YES1, LCK), which is a common and often anticipated outcome due to the high homology in their ATP-binding sites.

  • Comparison to Alternatives: The alternative pyrido[2,3-d]pyrimidine scaffold, also a potent Src inhibitor, exhibits a different off-target profile. Notably, it shows significantly less activity against VEGFR2 compared to the pyrazolo[3,4-b]pyridine-based Src inhibitor, a difference that could have profound implications for the compound's ultimate physiological effects and therapeutic window.

Experimental Workflow: Profiling Kinase Inhibitor Cross-Reactivity

Accurate cross-reactivity profiling relies on robust and systematic experimental methodologies. The current industry standard is large-panel kinase screening, often performed using binding assays. The DiscoverX KINOMEscan™ platform is a widely adopted example of this approach.

Workflow for Competition Binding Assay (KINOMEscan™)

The principle of this assay is to measure the ability of a test compound (the inhibitor) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR, which is inversely proportional to the test compound's binding affinity.

G cluster_prep Assay Preparation cluster_assay Competition Binding cluster_readout Quantification & Data Analysis Kinase DNA-Tagged Kinase Panel (>460 Kinases) Incubation Incubation of Kinase + Ligand + Compound Kinase->Incubation Ligand Immobilized Ligand (on solid support) Ligand->Incubation Compound Test Compound (Pyrazolo[3,4-b]pyridine derivative) Compound->Incubation Wash Wash Unbound Components Incubation->Wash exp1 High affinity compound displaces kinase from ligand Incubation->exp1 qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR Analysis Calculate % Inhibition or Kd value qPCR->Analysis exp2 Low signal = Strong binding qPCR->exp2 Profile Generate Selectivity Profile (e.g., TREEspot™) Analysis->Profile G cluster_treatment Cell Treatment cluster_challenge Thermal Challenge cluster_analysis Analysis of Soluble Fraction Cells Intact Cells in Culture Treatment Treat cells with Inhibitor (or DMSO vehicle) Cells->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest exp1 Inhibitor binding stabilizes the target kinase Treatment->exp1 Heat Heat aliquots across a temperature gradient (e.g., 40-70°C) Harvest->Heat Lysis Cell Lysis (e.g., Freeze-thaw) Heat->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Analyze by Western Blot for Target Kinase Supernatant->WB Curve Plot Melting Curve & Determine Thermal Shift (ΔTm) WB->Curve exp2 Stabilized kinase remains soluble at higher temperatures WB->exp2

Confirming the Binding Mode of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, with the pyrazolopyridine scaffold being a privileged core in their design.[1] Specifically, derivatives of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine have garnered significant interest for their potent inhibitory effects on key oncogenic drivers, most notably Tropomyosin Receptor Kinases (TRKs).[2] This guide provides an in-depth analysis of the experimental methodologies used to confirm the binding mode of these derivatives, objectively compares their performance with alternative scaffolds, and presents supporting data for researchers in drug discovery and development.

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, predisposing it to interact with the ATP-binding site of kinases.[3][4] Understanding the precise binding interactions is paramount for optimizing potency, selectivity, and ultimately, therapeutic efficacy. This guide will elucidate the multi-faceted approach required to validate the binding hypothesis, from high-resolution structural biology to in-cell target engagement assays.

The Central Hypothesis: ATP-Competitive Hinge Binding

The prevailing hypothesis for the mechanism of action of 1H-pyrazolo[3,4-b]pyridine derivatives is their function as Type I kinase inhibitors. This binding mode involves competition with endogenous ATP for the kinase's active site. The pyrazolo portion of the scaffold is predicted to form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain, while the substituted pyridine and its appendages occupy the rest of the ATP pocket.[2][5]

Below is a generalized workflow for confirming this binding mode, integrating computational, biophysical, and cellular methods.

cluster_0 Computational & Initial Screening cluster_1 Biophysical & Structural Validation cluster_2 Cellular & In Vivo Confirmation Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Predicts Pose SAR by Analog Synthesis SAR by Analog Synthesis Molecular Docking->SAR by Analog Synthesis Guides Design Biochemical Kinase Assay Biochemical Kinase Assay SAR by Analog Synthesis->Biochemical Kinase Assay Measures Potency (IC50) ITC ITC Biochemical Kinase Assay->ITC Confirms Binding & Thermodynamics NMR Spectroscopy NMR Spectroscopy ITC->NMR Spectroscopy Solution-State Interactions X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography High-Resolution Structure Cellular Target Engagement Cellular Target Engagement X-ray Crystallography->Cellular Target Engagement Confirms In-Cell Binding Western Blot Analysis Western Blot Analysis Cellular Target Engagement->Western Blot Analysis Measures Pathway Inhibition Xenograft Models Xenograft Models Western Blot Analysis->Xenograft Models Evaluates In Vivo Efficacy

Caption: A comprehensive workflow for kinase inhibitor binding mode confirmation.

Part 1: Elucidating the Binding Mode - A Multi-Technique Approach

Confirming the binding mode of a novel inhibitor is not reliant on a single experiment but rather a convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, from predictive modeling to atomic-resolution structural data.

Computational Modeling: The In Silico Hypothesis

Molecular Docking: The initial step often involves computational docking, which predicts the preferred orientation of the ligand within the kinase's ATP-binding pocket.[6] These models are crucial for generating an initial binding hypothesis and guiding the synthesis of new analogs. For pyrazolo[3,4-b]pyridine derivatives targeting TRKA, docking studies consistently predict a binding mode where the pyrazole nitrogen atoms form hydrogen bonds with the hinge residues Glu590 and Met592, while the pyridine ring engages in π-π stacking with Phe589.[2][5]

Biophysical Characterization: Quantifying the Interaction

While docking provides a plausible model, biophysical methods are required to experimentally validate the interaction and quantify its thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7] This label-free, in-solution technique is the gold standard for confirming a direct binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution.[8][9][10][11] Techniques like Saturation Transfer Difference (STD) and WaterLOGSY can identify which parts of the ligand are in close proximity to the protein, mapping the binding epitope. Furthermore, Chemical Shift Perturbation (CSP) experiments, where the protein's NMR signals are monitored upon ligand titration, can identify the specific amino acid residues involved in the binding interface.

Structural Biology: The Definitive Picture

X-ray Crystallography: The "gold standard" for determining the binding mode of a ligand is X-ray crystallography.[3][12] This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.[13] Obtaining a co-crystal structure of a this compound derivative in complex with its target kinase would definitively confirm the predicted hydrogen bonds with the hinge region and other key interactions within the ATP pocket.

cluster_interactions Key Binding Interactions Protein {Target Kinase | ATP Binding Pocket} Ligand {Pyrazolo[3,4-b]pyridine Derivative} Hinge Hinge Region (e.g., Met, Glu) Ligand->Hinge H-Bonds (Pyrazolo Core) DFG_Motif DFG Motif Ligand->DFG_Motif Hydrophobic Interactions Gatekeeper Gatekeeper Residue Ligand->Gatekeeper Steric Complementarity

Caption: Key interactions of a pyrazolopyridine inhibitor in a kinase active site.

Part 2: Performance Comparison - Pyrazolo[3,4-b]pyridines vs. Alternative Scaffolds

The 1H-pyrazolo[3,4-b]pyridine scaffold is not the only privileged core for kinase inhibitor design. To provide a comprehensive evaluation, we compare its performance against other prominent ATP-competitive scaffolds targeting similar kinases, such as TRKs.

Alternative Scaffolds of Interest
  • Pyrrolopyrimidines: This scaffold is another purine isostere that has shown excellent efficacy as kinase inhibitors.[12][14] Larotrectinib, the first FDA-approved TRK inhibitor, is based on a pyrrolopyrimidine core.[15]

  • Imidazo[4,5-b]pyridines: These compounds have also demonstrated potent TRK inhibition and offer a different arrangement of hydrogen bond donors and acceptors for interaction with the kinase hinge.[3][9]

Comparative Efficacy Data

The following table summarizes publicly available data for representative compounds from each scaffold, highlighting their inhibitory potency against TRK kinases and relevant cancer cell lines.

ScaffoldCompound ExampleTarget KinaseIC50 (nM) - BiochemicalCell LineIC50 (nM) - CellularReference
1H-Pyrazolo[3,4-b]pyridine Derivative C03TRKA56KM-12 (NTRK1 fusion)304[2][5]
Pyrrolopyrimidine LarotrectinibTRKA, B, C<20Multiple NTRK fusion linesLow nM range[15]
Imidazo[4,5-b]pyridine EntrectinibTRKA, B, C1, 3, 5KM-12 (NTRK1 fusion)12[2]

Analysis: The data indicates that while the 1H-pyrazolo[3,4-b]pyridine scaffold yields potent TRK inhibitors, the approved drugs Larotrectinib (pyrrolopyrimidine) and Entrectinib (imidazo[4,5-b]pyridine) generally exhibit lower nanomolar IC50 values in both biochemical and cellular assays. However, it's crucial to note that the specific substitutions on the core scaffold play a significant role in determining overall potency and selectivity. The pyrazolo[3,4-b]pyridine scaffold remains a highly viable and promising core for the development of novel kinase inhibitors.[4]

Part 3: Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: X-Ray Crystallography of a Kinase-Inhibitor Complex
  • Protein Expression and Purification: Express the catalytic domain of the target kinase (e.g., TRKA) in a suitable system (e.g., E. coli or insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the this compound derivative.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the complex.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Build the ligand into the resulting electron density map and refine the model to obtain the final high-resolution structure.[3]

Protocol 2: NMR Chemical Shift Perturbation (CSP) Assay
  • Protein Preparation: Prepare a uniformly 15N-labeled sample of the target kinase domain in a suitable NMR buffer.

  • Data Acquisition (Apo): Acquire a 2D 1H-15N HSQC spectrum of the apo (ligand-free) protein. This spectrum represents the "fingerprint" of the protein backbone.

  • Titration: Prepare a concentrated stock solution of the pyrazolopyridine inhibitor in the same buffer. Add small aliquots of the inhibitor to the protein sample.

  • Data Acquisition (Bound): Acquire a series of 2D 1H-15N HSQC spectra at different ligand-to-protein molar ratios.

  • Data Analysis: Overlay the spectra and identify amides whose chemical shifts change upon ligand binding. Map these perturbed residues onto the protein structure to identify the binding site.

Conclusion

The confirmation of the binding mode of this compound derivatives as ATP-competitive hinge-binders requires a rigorous, multi-pronged approach. While computational methods provide a strong starting hypothesis, definitive validation relies on biophysical techniques like ITC and NMR, and ultimately, high-resolution structural data from X-ray crystallography. Comparative analysis with alternative scaffolds such as pyrrolopyrimidines and imidazo[4,5-b]pyridines demonstrates the competitive potency of the pyrazolopyridine core, solidifying its importance in the ongoing development of targeted kinase inhibitors. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize and advance novel inhibitors in this chemical class.

References

A Senior Application Scientist's Guide to Kinase Inhibitor Selectivity: A Comparative Analysis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

In the landscape of modern therapeutics, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. Their success hinges on a delicate balance: potent inhibition of the intended disease-driving kinase while sparing the hundreds of other kinases that regulate normal cellular life. Poor selectivity can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate. Therefore, the rigorous, multi-faceted assessment of an inhibitor's selectivity is not merely a characterization step but a foundational pillar of its development.

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in kinase inhibitor design.[1] Its structure capably mimics the adenine ring of ATP, enabling it to function as an effective "hinge-binder" within the kinase ATP pocket.[1] This has led to its incorporation into numerous inhibitors targeting a range of kinases, including B-Raf, FGFR, and c-Met.[1][2][3]

This guide provides a comprehensive framework for assessing the selectivity of a novel inhibitor series based on the 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold. We will use a hypothetical lead compound, "PZP-Inhibitor-1" , designed as a potent inhibitor of the oncogenic B-RafV600E kinase, to illustrate a phased, data-driven approach. Our methodology progresses from broad biochemical profiling to direct, quantitative measurement of target engagement in live cells, culminating in functional cellular validation. This systematic process is designed to build a robust and trustworthy selectivity profile, enabling informed decisions in drug development.

Chapter 1: The Selectivity Assessment Funnel: A Phased Strategy

The journey to understanding inhibitor selectivity is best conceptualized as a funnel. We begin with a wide, comprehensive screen to identify all potential interactions and progressively narrow our focus with more physiologically relevant assays to confirm on-target activity and validate key off-target liabilities.

Selectivity_Funnel cluster_0 Phase 1: Broad Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & MoA cluster_2 Phase 3: Functional & Phenotypic Validation p1_start PZP-Inhibitor-1 (Lead Compound) p1_assay Large-Scale Kinome Screen (e.g., >350 kinases) p1_start->p1_assay In Vitro p1_output Initial Hit List: On-Target Potency (B-RafV600E) Potential Off-Targets p1_assay->p1_output p2_te Live-Cell Target Engagement (e.g., NanoBRET™) p1_output->p2_te Validate Hits p2_phos Downstream Pathway Analysis (e.g., p-MEK Western Blot) p1_output->p2_phos p3_on_target On-Target Cell Model (B-RafV600E Dependent Cells, e.g., A375) p2_te->p3_on_target Assess Function p3_off_target Off-Target Cell Model (e.g., VEGFR-2 Dependent Cells) p2_te->p3_off_target p2_phos->p3_on_target p2_output Confirmation of Intracellular Binding Quantitative Cellular Affinity (IC50) p3_output Functional Potency (EC50) Therapeutic Window Assessment

Caption: The Selectivity Assessment Funnel.

Chapter 2: Phase 1 - Foundational In Vitro Biochemical Profiling

Objective: To establish a broad, unbiased view of the inhibitor's activity across the human kinome. This initial screen is critical for identifying the primary target and any potent off-targets that require further investigation.[4][5]

Causality Behind Experimental Choice: We employ a large-scale, radiometric kinase panel, as it provides a direct and highly sensitive measure of catalytic activity inhibition, which is considered a gold standard in the field.[4] Testing at a fixed ATP concentration, typically near the Km for each kinase, allows for a more standardized comparison of intrinsic inhibitor affinities (Ki).[6]

Experimental Protocol: Radiometric [33P]-ATP Filter Binding Assay

This protocol outlines the determination of IC50 values for PZP-Inhibitor-1 against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock of PZP-Inhibitor-1 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate to achieve final assay concentrations ranging from 10 µM to 0.5 nM.

  • Reaction Mixture Preparation: For each kinase, prepare a master mix containing reaction buffer, the specific peptide or protein substrate, and [33P]-ATP (at the Km concentration for that kinase).

  • Assay Initiation: Dispense the reaction mixture into a 96-well plate. Add 1 µL of the diluted compound (or DMSO for vehicle control) to the appropriate wells. Initiate the kinase reaction by adding the recombinant kinase enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [33P]-ATP is washed away.

  • Detection: After washing and drying the filter, quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) into percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Data Presentation and Comparative Analysis

The output of a kinome screen is a rich dataset. To make it interpretable, we compare PZP-Inhibitor-1 against two benchmarks: a notoriously non-selective inhibitor (Staurosporine) and a clinically successful, highly selective B-RafV600E inhibitor (Vemurafenib).

Kinase TargetPZP-Inhibitor-1 (IC50, nM) Vemurafenib (Reference) (IC50, nM) Staurosporine (Reference) (IC50, nM)
B-RafV600E (On-Target) 5.2 31 6.5
C-Raf (Off-Target)85484.1
VEGFR-2 (Off-Target) 150 >10,00015
CDK2 (Off-Target)2,500>10,0003.0
p38α (Off-Target)>10,000>10,00025
Number of Kinases Inhibited >50% at 1 µM72242

Interpretation:

  • PZP-Inhibitor-1 demonstrates high potency against the intended B-RafV600E target, comparable to or exceeding the reference compound Vemurafenib.

  • Crucially, it shows a promising initial selectivity profile. While it has some activity against C-Raf (a common feature for B-Raf inhibitors), its activity against VEGFR-2 is significantly weaker, unlike the promiscuous Staurosporine.[8]

  • The key liability to investigate further is the off-target activity on VEGFR-2, which, while moderate, could have physiological consequences.

Chapter 3: Phase 2 - Quantifying Target Engagement in a Cellular Milieu

Objective: To verify that PZP-Inhibitor-1 can access its target in a live cell and to measure its binding affinity in this complex environment.

Causality Behind Experimental Choice: Biochemical assays lack the context of a living cell, such as cell membrane permeability and the high intracellular concentration of ATP (~1-10 mM), which is a direct competitor for ATP-competitive inhibitors.[6][9] A discrepancy between biochemical potency and cellular activity is a common point of failure.[10] Therefore, a direct measure of target engagement in live cells is essential. The NanoBRET™ Target Engagement assay is an ideal technology for this, as it quantitatively measures compound binding to a specific target protein in intact cells in real-time.[9][11][12]

NanoBRET_Principle cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor PZP-Inhibitor-1 Added Kinase_NL Kinase-NanoLuc Fusion Tracer Tracer Kinase_NL->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NL_2 Kinase-NanoLuc Fusion Inhibitor PZP-Inhibitor-1 Kinase_NL_2->Inhibitor Competitive Binding Tracer_2 Tracer NoBRET Low BRET Signal Inhibitor->NoBRET Displacement cluster_NoInhibitor cluster_NoInhibitor cluster_WithInhibitor cluster_WithInhibitor

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the target kinase (e.g., B-RafV600E) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Dosing: Treat the cells with the serial dilution of PZP-Inhibitor-1 (prepared as in the biochemical assay) and incubate for 2 hours to allow the compound to reach equilibrium.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer (a cell-permeable ligand that also binds to the kinase's ATP pocket) to all wells at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Detection: Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (Tracer, >600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the inhibitor concentration and fit the curve to determine the cellular IC50.

Comparative Data: Biochemical vs. Cellular Potency
Target KinasePZP-Inhibitor-1Biochemical IC50 (nM) PZP-Inhibitor-1Cellular Target Engagement IC50 (nM) Potency Shift (Cellular/Biochemical)
B-RafV600E (On-Target) 5.245~9x
VEGFR-2 (Off-Target) 1501850~12x

Interpretation:

  • A rightward shift in potency from biochemical to cellular assays is expected due to ATP competition and is observed for both targets.

  • Crucially, PZP-Inhibitor-1 maintains a strong selectivity window in a live-cell context. The cellular selectivity for B-RafV600E over VEGFR-2 is approximately 41-fold (1850 nM / 45 nM).

  • This data provides high confidence that the inhibitor engages its intended target within cells at nanomolar concentrations.

Chapter 4: Phase 3 - Probing Functional Consequences

Objective: To link target engagement with a cellular phenotype and to assess the functional impact of the identified off-target activity.

Causality Behind Experimental Choice: A truly selective inhibitor should kill or arrest the growth of cancer cells that are addicted to its target kinase, while having minimal effect on cells that do not depend on that kinase.[12] We therefore test PZP-Inhibitor-1 in a B-RafV600E-mutant melanoma cell line (A375) for on-target effects. To investigate the VEGFR-2 liability, we use an endothelial cell line (HUVEC) where proliferation is dependent on VEGF signaling.

Experimental Protocol: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed A375 cells and HUVEC cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PZP-Inhibitor-1 for 72 hours. For HUVEC cells, the media should be supplemented with VEGF to stimulate proliferation.

  • Viability Measurement: Add a viability reagent (e.g., MTS) to each well and incubate for 2-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.

  • Detection: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance data to vehicle-treated controls and plot cell viability versus inhibitor concentration to determine the EC50 (the concentration that causes 50% inhibition of proliferation).

Integrated Selectivity Profile
Assay TypeTarget/Cell LinePZP-Inhibitor-1 Potency (nM)
Biochemical B-RafV600E (IC50)5.2
Cellular Target Engagement B-RafV600E (IC50)45
Functional Proliferation A375 (B-RafV600E) (EC50)60
Biochemical VEGFR-2 (IC50)150
Cellular Target Engagement VEGFR-2 (IC50)1850
Functional Proliferation HUVEC (VEGF-Stimulated) (EC50)2100

Conclusion: The comprehensive data paints a clear picture of PZP-Inhibitor-1 as a potent and selective B-RafV600E inhibitor. There is excellent correlation between the concentration required for cellular target engagement (45 nM) and the concentration that produces a functional anti-proliferative effect in a B-Raf-dependent cell line (60 nM).

Furthermore, the functional therapeutic window over the most significant off-target, VEGFR-2, is approximately 35-fold (2100 nM / 60 nM). This level of selectivity suggests that at therapeutic concentrations designed to inhibit B-RafV600E, the effects on VEGFR-2-mediated signaling should be minimal, predicting a lower risk of toxicities associated with anti-angiogenic agents. This robust, multi-faceted dataset provides a strong rationale for advancing PZP-Inhibitor-1 into further preclinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7] Adherence to these protocols is not merely a matter of compliance but a cornerstone of a responsible and safe laboratory environment.

Hazard Assessment and Characterization

Given the presence of bromine and chlorine atoms, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is classified as a halogenated organic compound .[8][9] Compounds in this class are often presumed to be hazardous waste due to potential toxicity and environmental persistence. Based on data for similar compounds, such as 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, this chemical should be treated as acutely toxic if ingested.

Key Hazard Information (Inferred from Similar Compounds):

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral)GHS06DangerH301: Toxic if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation

This data is extrapolated from similar chemical structures and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. The OSHA Laboratory Standard mandates the use of PPE to minimize exposure to hazardous chemicals.[4][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. In cases of potential significant exposure, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Segregation and Waste Accumulation: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and is a key requirement under RCRA.[7][11] Halogenated organic compounds must be collected separately from non-halogenated waste.[12][13]

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container:

    • Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residue, and have a secure, screw-top lid.[14]

    • Never use food-grade containers for hazardous waste storage.[14]

  • Labeling:

    • The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[15]

    • The label must also include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[12]

    • Indicate the primary hazards using appropriate GHS pictograms or written warnings (e.g., "Toxic," "Irritant").[15]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14][15][16]

    • The SAA should be a designated secondary containment bin to prevent the spread of material in case of a spill.

    • Keep the waste container closed at all times, except when adding waste.[12][13]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Disposal A Assess Hazards (Treat as Toxic, Irritant) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D E Place Waste in Container (in a Fume Hood) D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Final Disposal (Likely Incineration) G->H

Caption: A streamlined workflow for the safe disposal of this compound.

Disposal Procedure: From Lab Bench to Final Disposition

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant accumulation of the waste until it is collected.

Operational Plan:

  • Initial Collection:

    • For solid waste, carefully transfer the material into the designated hazardous waste container using a dedicated spatula or scoop. This should be done in a chemical fume hood to minimize inhalation risk.

    • For solutions containing the compound, pour the liquid waste into the appropriate halogenated liquid waste container.

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[11]

  • Decontamination of Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated liquid waste container.

    • Once decontaminated, the empty container can be disposed of as non-hazardous laboratory glass or plastic, depending on institutional policies.

  • Coordination with Environmental Health & Safety (EHS):

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department or using an online portal.

    • Ensure that all paperwork is completed accurately, detailing the contents of the waste container.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[17]
Spill Evacuate the immediate area. For a small spill, and if properly trained and equipped, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, contact your institution's EHS or emergency response team immediately.
Final Disposal Method: The Role of Technology

As a halogenated organic compound, this compound is not suitable for landfill or sewer disposal.[7] The most common and environmentally responsible method for the final destruction of such compounds is high-temperature incineration in a specialized hazardous waste incinerator.[18] This process breaks down the complex organic molecule into simpler, less harmful components. Other potential, though less common, methods include chemical deactivation or dechlorination processes.[19][20][21]

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

A Comprehensive Guide to the Safe Handling of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

I. Hazard Assessment and Risk Mitigation

Given the chemical structure of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, a prudent risk assessment anticipates the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Irritation: May cause skin irritation, characterized by redness, itching, or blistering[1][2][4].

  • Eye Irritation: May cause serious eye irritation, leading to redness, pain, or severe damage[1][2][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fume[2][3].

The cornerstone of safe handling lies in the consistent application of the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for R&D) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Safe_Handling_Workflow Safe Handling Workflow cluster_1 Safe Handling Workflow for this compound Start Start Assess_Hazards Assess Hazards & Review SDS of Analogs Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Handle_Compound Handle Compound (Weigh, Dissolve, React) Prepare_Work_Area->Handle_Compound Decontaminate Decontaminate Work Area & Equipment Handle_Compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.